2,4-Dimethoxy-5-nitropyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxy-5-nitropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-12-5-4(9(10)11)3-7-6(8-5)13-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFZTUFUNIIZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of a Privileged Scaffold
An In-Depth Technical Guide to the Chemical Properties of 2,4-Dimethoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the pyrimidine core is recognized as a 'privileged structure'—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1] this compound emerges as a particularly valuable derivative within this class. Its architecture, featuring two reactive methoxy groups and a potent electron-withdrawing nitro group, makes it a versatile and highly strategic intermediate. The electronic properties conferred by these substituents create a platform ripe for selective chemical transformations, enabling the construction of complex molecular architectures.
This guide serves as a technical deep-dive into the core chemical properties of this compound. As a Senior Application Scientist, the objective is not merely to list data but to provide a causal understanding of the molecule's behavior. We will explore its synthesis from common precursors, dissect its reactivity through the lens of mechanistic principles, predict its spectroscopic fingerprint, and discuss its applications, empowering researchers to leverage this potent building block in their synthetic endeavors.
Core Physicochemical and Spectroscopic Data
A foundational understanding begins with the molecule's fundamental properties and its characteristic spectral signature. While direct experimental data for this specific compound is not aggregated in all databases, its properties can be reliably predicted based on well-understood chemical principles and data from closely related analogues.[2][3]
Physicochemical Properties
| Property | Value | Source/Rationale |
| Molecular Formula | C₆H₇N₃O₄ | Based on structure |
| Molecular Weight | 185.14 g/mol | Calculated from formula[3] |
| Appearance | Likely a yellow solid | Nitroaromatic compounds are often colored; related compounds like 2,4-dichloro-5-nitropyrimidine are yellow solids.[4] |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Methanol) | Inferred from similar compounds.[4] |
| Predicted pKa | -5.0 to -6.0 | The pyrimidine ring is weakly basic; this is significantly reduced by the electron-withdrawing nitro group.[4] |
Predicted Spectroscopic Profile
| Spectroscopy | Characteristic Features |
| ¹H NMR | δ ~9.0-9.2 ppm (s, 1H, H6), δ ~4.1-4.2 ppm (s, 6H, 2 x -OCH₃) |
| ¹³C NMR | δ ~170 ppm (C2/C4), δ ~158 ppm (C6), δ ~130 ppm (C5), δ ~55 ppm (-OCH₃) |
| IR Spectroscopy | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1580 & 1350 cm⁻¹ (asymmetric & symmetric NO₂ stretch), ~1600-1450 cm⁻¹ (C=N/C=C ring stretch), ~1250-1050 cm⁻¹ (C-O stretch)[5][6] |
| Mass Spectrometry | Expected [M]+ at m/z 185. Key fragments would involve loss of NO₂ (m/z 139), CH₃ (m/z 170), and OCH₃ (m/z 154).[7] |
Synthesis: A Methodical Approach from a Dichloro Precursor
The most direct and industrially relevant synthesis of this compound proceeds from its dichlorinated analogue, 2,4-dichloro-5-nitropyrimidine. This precursor is readily synthesized by the chlorination of 5-nitrouracil using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃).[8] The subsequent step, a double nucleophilic aromatic substitution (SNAr), replaces both chlorine atoms with methoxy groups.
The causality for this two-step approach is rooted in efficiency and the reactivity of the intermediates. The chlorination of the uracil derivative creates excellent leaving groups (Cl⁻) on the pyrimidine ring. The strong electron-withdrawing effect of the 5-nitro group significantly activates the C2 and C4 positions towards nucleophilic attack, making the subsequent methoxylation both rapid and high-yielding.
Experimental Protocol: Synthesis via Double SNAr
Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine [8]
-
Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-nitrouracil (1.0 eq) and phosphorus oxychloride (POCl₃) (4.0 eq).
-
Catalysis: Under stirring, raise the temperature to 50°C. Cautiously add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction's completion via TLC or GC.
-
Workup: Cool the reaction mixture. Remove excess POCl₃ under reduced pressure. Cautiously pour the residue onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Reagent Prep: In a separate flask, prepare a solution of sodium methoxide (2.2 eq) in anhydrous methanol.
-
Setup: Dissolve the 2,4-dichloro-5-nitropyrimidine (1.0 eq) from Step 1 in anhydrous methanol and cool the solution in an ice bath.
-
Reaction: Slowly add the sodium methoxide solution to the pyrimidine solution, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC indicates the full consumption of the starting material.
-
Workup: Quench the reaction by adding water. A precipitate of the product should form.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Workflow Visualization
References
- 1. nbinno.com [nbinno.com]
- 2. 2,4-Dimethoxypyrimidine | C6H8N2O2 | CID 137976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,6-Dimethoxy-5-nitropyrimidine | C6H7N3O4 | CID 85139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 49845-33-2,2,4-Dichloro-5-nitropyrimidine | lookchem [lookchem.com]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
- 8. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxy-5-nitropyrimidine
Foreword: Strategic Importance of 2,4-Dimethoxy-5-nitropyrimidine
This compound is a highly functionalized heterocyclic compound that serves as a critical building block in modern medicinal chemistry and drug development. Its strategic importance lies in the orthogonal reactivity of its substituents: the nitro group, which can be readily reduced to an amine, and the two methoxy groups, which can be selectively manipulated or serve as key pharmacophoric elements. This guide provides a detailed, field-proven synthesis pathway, emphasizing the underlying chemical principles and practical considerations for researchers and development professionals.
Primary Synthesis Pathway: A Robust Two-Step Conversion from 5-Nitrouracil
The most reliable and scalable synthesis of this compound commences with the readily available starting material, 5-nitrouracil. The strategy involves a two-step sequence: a vigorous chlorination to form a highly reactive intermediate, followed by a nucleophilic aromatic substitution (SNAr) to install the desired methoxy groups.
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2,4-Dimethoxy-5-nitropyrimidine
Abstract
This technical guide provides a comprehensive overview of 2,4-dimethoxy-5-nitropyrimidine, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The document elucidates its molecular structure, details its synthesis via nucleophilic aromatic substitution, and offers an expert analysis of its spectroscopic characteristics. Furthermore, this guide explores the compound's reactivity and its strategic importance as a precursor to versatile amino-pyrimidine derivatives for the development of targeted therapeutics. Experimental protocols and theoretical explanations are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective utilization.
Introduction: The Strategic Importance of Substituted Pyrimidines
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds, including nucleobases and a wide array of approved pharmaceuticals. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound is a valuable, yet not widely commercialized, building block whose utility lies in the versatile reactivity of its constituent functional groups. The electron-withdrawing nitro group at the C5 position significantly influences the electronic character of the ring and serves as a synthetic handle for the introduction of an amino group, a common pharmacophore. The methoxy groups at the C2 and C4 positions, introduced from a more readily available dichloro-precursor, are key to its role as a stable intermediate, poised for further synthetic transformations. This guide will delve into the fundamental chemistry of this molecule, providing the in-depth knowledge required for its application in complex synthetic campaigns.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and a nitro group at position 5.
Caption: 2D Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₄ | Calculated |
| Molecular Weight | 185.14 g/mol | Calculated |
| Appearance | Expected to be a light yellow solid | [1] |
| Solubility | Likely soluble in polar organic solvents like methanol, chloroform, and ethyl acetate. | Inferred |
Synthesis and Mechanistic Insights
The most direct and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction starting from the readily available 2,4-dichloro-5-nitropyrimidine.
Caption: Synthetic workflow for this compound.
Causality of Experimental Choices
The choice of sodium methoxide in methanol is critical. Methoxide is a strong nucleophile, necessary to attack the electron-deficient pyrimidine ring. The electron-withdrawing nitro group at the C5 position, along with the inherent electron-deficient nature of the pyrimidine ring, activates the C2 and C4 positions towards nucleophilic attack. The reaction proceeds sequentially, with the first substitution occurring at the more reactive C4 position, followed by substitution at the C2 position. Using a molar excess of sodium methoxide ensures the complete displacement of both chlorine atoms. The reaction is typically performed at a low temperature initially to control the exothermic nature of the reaction and then allowed to warm to room temperature to ensure completion.[1]
Detailed Experimental Protocol
This protocol is adapted from a patented procedure and should be performed by qualified personnel with appropriate safety precautions.[1]
Materials:
-
2,4-dichloro-5-nitropyrimidine (1 eq)
-
Sodium metal (2.2 eq)
-
Anhydrous Methanol
-
Water
-
n-Hexane
Procedure:
-
Under an inert atmosphere (e.g., argon), slowly add small pieces of sodium metal to anhydrous methanol in a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser. The reaction is exothermic.
-
After all the sodium has dissolved, cool the resulting sodium methoxide solution to -5 °C.
-
Prepare a suspension of 2,4-dichloro-5-nitropyrimidine in anhydrous methanol.
-
Carefully add the suspension of the starting material to the cold sodium methoxide solution in small portions, ensuring the temperature does not exceed 10 °C. The reaction is highly exothermic.
-
After the addition is complete, maintain the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature over approximately 2 hours.
-
Monitor the reaction for the complete consumption of the starting material using a suitable analytical technique (e.g., UPLC-MS).
-
Cool the reaction mixture to approximately 5 °C and filter the solid product.
-
Wash the crude product with a small amount of cold methanol.
-
To purify, suspend the crude product in water and stir vigorously for 10 minutes.
-
Filter the suspension, wash the solid with water, followed by n-hexane, and then air-dry overnight to yield this compound as a light yellow solid.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Key Bands | Rationale |
| ¹H NMR (CDCl₃) | δ ~8.9-9.2 ppm (s, 1H, H-6), δ ~4.1-4.3 ppm (s, 6H, 2 x -OCH₃) | The H-6 proton is expected to be significantly downfield due to the strong electron-withdrawing effect of the adjacent nitro group and the deshielding effect of the pyrimidine ring nitrogens. The two methoxy groups will likely appear as a single sharp singlet. |
| ¹³C NMR (CDCl₃) | δ ~160-170 ppm (C2, C4), δ ~150-155 ppm (C6), δ ~130-140 ppm (C5), δ ~55-60 ppm (-OCH₃) | The carbons bearing the methoxy groups (C2 and C4) will be the most downfield. The C5 carbon, attached to the nitro group, will also be significantly deshielded. The C6 carbon will be upfield relative to the substituted carbons. |
| IR (KBr) | ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹ (asymmetric and symmetric NO₂ stretching), ~1600-1450 cm⁻¹ (C=C and C=N stretching of the pyrimidine ring), ~1250-1000 cm⁻¹ (C-O stretching of methoxy groups), ~3100-3000 cm⁻¹ (aromatic C-H stretching). | The most characteristic bands will be the strong absorptions from the nitro group. The spectrum will also show characteristic bands for the aromatic ring and the methoxy groups.[1] |
| Mass Spec (EI) | m/z 185 (M⁺), fragments corresponding to loss of -NO₂, -OCH₃, and ring fragmentation. | The molecular ion peak is expected at m/z 185. Common fragmentation pathways would include the loss of the nitro group (m/z 139) and methoxy groups. |
Reactivity and Application in Drug Development
The primary utility of this compound in drug development lies in its role as a synthetic intermediate. The nitro group is a versatile functional group that can be readily reduced to an amine, providing a key point for further molecular elaboration.
References
2,4-Dimethoxy-5-nitropyrimidine CAS number
An In-Depth Technical Guide to 2,4-Dimethoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in synthetic chemistry. The document details its chemical identity, a robust and high-yield synthesis protocol, mechanistic insights into its reactivity, and its potential applications as a building block in medicinal chemistry and drug discovery. Emphasis is placed on the practical aspects of its handling, including detailed safety procedures and analytical characterization. This guide is intended to serve as an authoritative resource for scientists leveraging this versatile compound in their research and development endeavors.
Compound Identification and Physicochemical Properties
This compound is a substituted pyrimidine ring, a scaffold of significant interest in the development of therapeutic agents. The electron-withdrawing nitro group at the 5-position, combined with the two methoxy groups at the 2- and 4-positions, defines its unique reactivity profile.
| Property | Value | Source |
| CAS Number | 30561-07-0 | [1] |
| Molecular Formula | C₆H₇N₃O₄ | [1] |
| Molecular Weight | 185.14 g/mol | [1] |
| Appearance | Light yellow solid | [2] |
| IUPAC Name | This compound | |
| Synonyms | 5-nitro-2,4-dimethoxypyrimidine | [2] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a dihalonitropyrimidine. A well-documented, high-yield procedure utilizes sodium methoxide to displace chloride atoms.[2]
Experimental Protocol
Reaction: Synthesis of this compound from 2,4-dichloro-5-nitropyrimidine.
Materials:
-
Methanol (HPLC grade)
-
Sodium metal (Na)
-
2,4-dichloro-5-nitropyrimidine (Substrate)
-
Water, n-hexane
Procedure:
-
Preparation of Sodium Methoxide: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser under an inert argon atmosphere, add 1 L of methanol. Slowly add small pieces of sodium (2.2 equivalents) over approximately 1 hour.[2]
-
Causality: Sodium reacts exothermically with methanol to form sodium methoxide (NaOMe), the active nucleophile for the substitution reaction. The slow addition under an inert atmosphere prevents uncontrolled reaction and oxidation.
-
-
Reaction Mixture Cooling: Once all the sodium has dissolved, cool the resulting sodium methoxide solution to -5 °C using an ice-salt bath.[2]
-
Substrate Addition: Prepare a suspension of 2,4-dichloro-5-nitropyrimidine (1 equivalent) in 500 mL of methanol. Carefully add this suspension to the cold sodium methoxide solution in small portions over 40 minutes.[2]
-
Causality: This reaction is highly exothermic. Maintaining a low temperature (below +10 °C) is critical to prevent side reactions and ensure regioselective substitution. The formation of a solid product is expected during this phase.[2]
-
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature over approximately 2 hours. Monitor the reaction for the complete consumption of the starting material using a suitable analytical method like UPLC-MS.[2]
-
Product Isolation and Purification: Cool the mixture to 5 °C and filter the solid product. Wash the crude product with a small amount of cold methanol.[2]
-
Aqueous Wash: Suspend the crude solid in 1 L of water and stir vigorously for 10 minutes to dissolve any remaining inorganic salts.[2]
-
Final Wash and Drying: Filter the suspension and wash the collected solid sequentially with water (500 mL) and n-hexane (200 mL). Dry the product in air overnight.[2]
-
Causality: The n-hexane wash helps remove non-polar impurities and facilitates drying.
-
Expected Outcome: This protocol typically yields the target compound, this compound, as a light yellow solid with a yield of approximately 88% and a purity of >99% as determined by UPLC-MS.[2]
Synthesis Workflow Diagram
References
An In-Depth Technical Guide to the Core Mechanism of Action of 2,4-Dimethoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethoxy-5-nitropyrimidine is a synthetic heterocyclic compound with a pyrimidine scaffold, a class of molecules known for a wide array of biological activities. While direct and extensive research on the specific mechanism of action of this compound is not yet prevalent in the public domain, this in-depth technical guide will construct a putative mechanism of action based on the well-documented activities of structurally related 5-nitropyrimidines and the influence of 2,4-dimethoxy substitutions. This guide will delve into hypothesized molecular targets and cellular pathways, and critically, will provide a comprehensive, field-proven framework of experimental protocols to validate these hypotheses. Our objective is to furnish researchers and drug development professionals with a robust intellectual and practical toolkit to elucidate the therapeutic potential of this compound.
Introduction: The Enigma of a Substituted Pyrimidine
The pyrimidine ring is a foundational scaffold in medicinal chemistry, largely due to its structural analogy to the nucleobases of DNA and RNA.[1] This resemblance has led to the development of a multitude of pyrimidine derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties. The biological activity of these derivatives is profoundly influenced by the nature and positioning of substituents on the pyrimidine core.[1]
This compound presents a fascinating case. The electron-donating methoxy groups at the C2 and C4 positions, coupled with the strongly electron-withdrawing nitro group at the C5 position, create a unique electronic and steric profile. While the synthesis of this compound is documented, its precise mechanism of action remains to be fully elucidated. This guide will, therefore, put forth a scientifically-grounded, hypothesized mechanism of action to serve as a foundational roadmap for future research.
A Hypothesized Mechanism of Action: A Dual-Pronged Approach
Based on the known bioactivities of related compounds, we propose a dual-pronged mechanism of action for this compound, centered on:
-
Enzyme Inhibition: Targeting key enzymes in critical cellular pathways.
-
Prodrug Bioactivation: Intracellular reduction of the nitro group to induce cytotoxicity.
It is plausible that one or both of these mechanisms contribute to the overall biological effect of the compound.
Putative Enzyme Inhibition: Targeting Dihydrofolate Reductase
Several 2,4-disubstituted pyrimidine derivatives are known inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[2][3] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.
The 2,4-dimethoxy groups on the pyrimidine ring of our subject compound could play a critical role in binding to the active site of DHFR, potentially mimicking the binding of the natural substrate, dihydrofolate.
Proposed Signaling Pathway: DHFR Inhibition
Caption: Proposed inhibitory action on DHFR.
Putative Prodrug Bioactivation and Nitrative Stress
The 5-nitro group is a key feature of many antimicrobial and cytotoxic compounds.[4] In hypoxic environments, such as those found in solid tumors or within certain bacteria, the nitro group can be enzymatically reduced by nitroreductases to form highly reactive nitrogen species, including nitric oxide (NO) and nitroso radicals.[4][5] These reactive species can induce widespread cellular damage through:
-
DNA damage: Causing strand breaks and mutations.
-
Protein modification: Nitrosylation of cysteine residues in key enzymes, leading to their inactivation.
-
Lipid peroxidation: Damaging cellular membranes.
This bioactivation cascade can lead to apoptotic or necrotic cell death.
Proposed Bioactivation Pathway
Caption: Hypothesized prodrug bioactivation.
Experimental Validation: A Practical Guide
As a Senior Application Scientist, it is imperative to move from hypothesis to empirical validation. The following section outlines a series of self-validating experimental protocols to rigorously test the proposed mechanisms of action.
Validating DHFR Inhibition
This assay directly measures the ability of this compound to inhibit the enzymatic activity of DHFR.
Protocol:
-
Reagents and Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
This compound (test compound)
-
Methotrexate (positive control inhibitor)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a serial dilution of the test compound and methotrexate in assay buffer.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and the diluted test compound or control. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of DHF and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow: DHFR Inhibition Assay
Caption: Workflow for DHFR enzyme inhibition assay.
CETSA can be used to verify target engagement in a cellular context by measuring changes in the thermal stability of DHFR upon compound binding.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to DHFR inhibitors).
-
Treat cells with varying concentrations of this compound or a vehicle control.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble DHFR in each sample using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble DHFR against the temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the treated samples indicates that the compound has bound to and stabilized DHFR.
-
Validating Prodrug Bioactivation
This assay will determine if the compound releases NO upon enzymatic reduction.
Protocol:
-
Reagents and Materials:
-
This compound
-
A source of nitroreductase (e.g., bacterial nitroreductase or a cell lysate from hypoxic cancer cells)
-
NADPH
-
Griess reagent (for colorimetric detection of nitrite, a stable oxidation product of NO)
-
Assay buffer
-
-
Procedure:
-
In a microplate, combine the test compound, nitroreductase source, and NADPH in the assay buffer.
-
Incubate the reaction mixture under anaerobic or hypoxic conditions.
-
At various time points, take aliquots of the reaction mixture and add the Griess reagent.
-
Measure the absorbance at 540 nm to quantify the amount of nitrite produced.
-
An increase in nitrite concentration over time in the presence of the compound and the reductase indicates NO production.
-
This assay measures the generation of RONS within cells upon treatment with the compound.
Protocol:
-
Cell Culture and Staining:
-
Culture cells in a 96-well black, clear-bottom plate.
-
Load the cells with a fluorescent RONS indicator dye (e.g., CellROX Green or DAF-FM diacetate for NO).
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound.
-
Include a positive control for RONS induction (e.g., hydrogen peroxide).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader or a fluorescence microscope.
-
An increase in fluorescence in the treated cells compared to the control indicates an increase in intracellular RONS.
-
Quantitative Data Summary
While specific quantitative data for this compound is not yet available, the following table provides a template for summarizing the key data points that should be generated from the proposed validation experiments.
| Parameter | Hypothesized Target/Effect | Experimental Value | Positive Control Value |
| IC50 (DHFR) | Dihydrofolate Reductase | To be determined | e.g., Methotrexate (~1 nM) |
| CETSA Shift (ΔTm) | DHFR Target Engagement | To be determined | > 2°C |
| NO Production | Prodrug Bioactivation | To be determined | e.g., SNP (nitroprusside) |
| Cellular RONS Fold Increase | Intracellular Oxidative Stress | To be determined | > 2-fold |
Conclusion and Future Directions
This in-depth technical guide has presented a plausible, dual-pronged mechanism of action for this compound, grounded in the established pharmacology of related compounds. The proposed mechanisms of DHFR inhibition and prodrug bioactivation are not mutually exclusive and may act in concert to produce the compound's biological effects.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dimethoxy-5-nitropyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyrimidine Building Block
2,4-Dimethoxy-5-nitropyrimidine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile intermediate in the synthesis of complex bioactive molecules. Its strategic importance lies in the unique arrangement of its functional groups: two reactive methoxy groups at the 2- and 4-positions, and an electron-withdrawing nitro group at the 5-position. This configuration activates the pyrimidine ring for a variety of chemical transformations, making it a sought-after building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key reactions, and applications, offering field-proven insights for researchers in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 30561-07-0 | [1][2] |
| Molecular Formula | C₆H₇N₃O₄ | [1] |
| Molecular Weight | 185.14 g/mol | [1] |
| Appearance | Light yellow solid | Inferred from related compounds and general knowledge |
| Storage | Sealed in a dry environment at room temperature | [1] |
Note: Experimentally determined data such as melting point, solubility, and detailed spectral information are not consistently reported in publicly available literature and should be determined empirically upon acquisition.
Synthesis of this compound
The primary synthetic route to this compound involves the methoxylation of a di-halogenated precursor, typically 2,4-dichloro-5-nitropyrimidine. The rationale behind this approach is the high reactivity of the chloro groups towards nucleophilic displacement by methoxide ions.
Experimental Protocol: Synthesis from 2,4-Dichloro-5-nitropyrimidine
This procedure is based on established methods for nucleophilic aromatic substitution on dihalopyrimidines.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2,4-Dichloro-5-nitropyrimidine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Glacial acetic acid (for neutralization)
-
Water
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloro-5-nitropyrimidine in anhydrous methanol.
-
Add sodium methoxide (at least 2 molar equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with glacial acetic acid.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound as a light yellow solid.
Key Chemical Reactions and Mechanisms
The reactivity of this compound is dominated by two key features: the susceptibility of the methoxy groups to nucleophilic substitution and the reducibility of the nitro group. The electron-withdrawing nitro group significantly influences the reactivity of the pyrimidine ring, making the C4 and C2 positions electrophilic.
Nucleophilic Aromatic Substitution (SNAr)
The methoxy groups, particularly at the C4 position, can be displaced by a variety of nucleophiles. The C4 position is generally more reactive than the C2 position due to greater stabilization of the Meisenheimer intermediate by the adjacent nitro group. This regioselectivity is a cornerstone of its synthetic utility.
Mechanism of SNAr:
The reaction proceeds via a two-step addition-elimination mechanism.
Caption: General mechanism of nucleophilic aromatic substitution.
Experimental Protocol: Selective Amination at the C4-Position
This protocol describes a general procedure for the selective reaction with an amine at the C4 position.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Solvent (e.g., ethanol, isopropanol, or DMF)
-
Acid catalyst (e.g., HCl, optional)
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction flask.
-
Add the amine (1 to 1.2 equivalents) to the solution. If the amine salt is used, a base (e.g., triethylamine) may be required.
-
Heat the reaction mixture to reflux. The reaction temperature and time will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the 4-amino-2-methoxy-5-nitropyrimidine derivative.
Reduction of the Nitro Group
The nitro group at the C5 position can be readily reduced to an amino group, which is a crucial transformation for introducing further diversity and for many biological applications. This reduction opens up possibilities for amide bond formation, diazotization, and other reactions characteristic of anilines.
Common Reducing Agents:
-
Catalytic hydrogenation (e.g., H₂, Pd/C)[3]
-
Metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl)
-
Sodium dithionite
Experimental Protocol: Catalytic Hydrogenation
This is a clean and efficient method for the reduction of the nitro group.
Reaction Scheme:
Caption: Reduction of the nitro group to an amine.
Materials:
-
This compound
-
Palladium on carbon (5% or 10% Pd/C)
-
Solvent (e.g., ethanol, methanol, or ethyl acetate)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound in the chosen solvent.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 5-Amino-2,4-dimethoxypyrimidine.
-
The product can be used in the next step without further purification or can be purified by crystallization or chromatography if necessary.
Applications in Drug Discovery: A Precursor to Kinase Inhibitors
The 2,4-disubstituted-5-aminopyrimidine core, readily accessible from this compound, is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. This is because it can mimic the hydrogen bonding interactions of the adenine base of ATP in the hinge region of the kinase active site.
While specific, publicly disclosed examples of marketed drugs directly synthesized from this compound are limited, its utility is evident in the patent literature and in the synthesis of advanced intermediates for a range of kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs).
Synthetic Workflow: From this compound to a Kinase Inhibitor Scaffold
The following workflow illustrates a typical synthetic strategy employing this compound to generate a key intermediate for a kinase inhibitor library.
Caption: A typical workflow for synthesizing a kinase inhibitor scaffold.
This stepwise functionalization allows for the introduction of diverse chemical moieties at the C4 and C5 positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a specific kinase target.
Conclusion
This compound is a valuable and strategically important building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, characterized by selective nucleophilic substitution at the C4 position and straightforward reduction of the nitro group, provides a reliable platform for the construction of complex, biologically active molecules. As the demand for novel targeted therapies continues to grow, the utility of such versatile intermediates is expected to increase, making a thorough understanding of their chemistry essential for researchers in the pharmaceutical sciences.
References
An In-depth Technical Guide to the Biological Activity of 2,4-Dimethoxy-5-nitropyrimidine
Abstract
This technical guide provides a comprehensive analysis of the biological activity of 2,4-Dimethoxy-5-nitropyrimidine. While direct experimental data on this specific molecule is nascent, this document synthesizes the vast body of research on structurally related pyrimidine derivatives to build a robust prospective analysis of its potential therapeutic applications. By examining the established roles of the 2,4-dimethoxy and 5-nitro functional groups in mediating anticancer, antimicrobial, and enzyme inhibitory activities, we provide a foundational resource for researchers, scientists, and drug development professionals. This guide details the known synthesis of this compound and presents exemplar experimental protocols and data interpretation frameworks based on validated studies of analogous compounds. Our objective is to illuminate the promising, yet unexplored, therapeutic potential of this molecule and to provide a scientifically rigorous roadmap for its future investigation.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of nucleobases in DNA and RNA.[1] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of a wide array of therapeutic agents. Strategic modifications to the pyrimidine scaffold can significantly modulate the biological activity of the resulting molecules, leading to potent and selective drugs.[2][3] The 2, 4, and 5 positions of the pyrimidine ring are particularly crucial for interaction with biological targets, and substitutions at these positions have yielded compounds with significant anticancer, antimicrobial, and enzyme inhibitory properties.[2] This guide focuses on the untapped potential of this compound, a molecule whose constituent functional groups are hallmarks of established biological activity.
Synthesis of this compound
The synthesis of this compound is a well-documented procedure, typically achieved through the nitration of a 2,4-dimethoxypyrimidine precursor. A common and efficient method involves the reaction of 2,4-dimethoxypyrimidine with a nitrating agent, such as nitric acid in the presence of a dehydrating agent like sulfuric acid.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-dimethoxypyrimidine
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
-
Beaker
-
Separatory funnel
-
Filter funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxypyrimidine (1 equivalent) in concentrated sulfuric acid at 0°C (ice bath).
-
Nitration: Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirring solution, maintaining the temperature below 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
References
A Technical Guide to the Synthesis of 2,4-Dimethoxy-5-nitropyrimidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many functionalized forms, 2,4-dimethoxy-5-nitropyrimidine stands out as a pivotal intermediate. The presence of the electron-withdrawing nitro group at the C5 position, combined with the electron-donating methoxy groups at C2 and C4, creates a unique electronic profile that facilitates a variety of chemical transformations. This guide provides an in-depth exploration of the primary synthetic routes to this key scaffold and details the subsequent derivatization strategies, with a focus on the reduction of the nitro group to form the versatile 5-aminopyrimidine intermediate. Methodologies are presented with a focus on explaining the underlying chemical principles and providing actionable, step-by-step protocols for the laboratory setting.
Introduction: The Significance of the 5-Nitropyrimidine Scaffold
Pyrimidine and its derivatives are of immense importance in medicinal chemistry, as they are integral components of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[1] The 5-nitropyrimidine core, in particular, serves as a valuable building block in drug discovery. The nitro group is a powerful electron-withdrawing group that can activate the pyrimidine ring for certain reactions and can be readily converted into other functional groups, most notably an amino group. This transformation opens the door to a vast chemical space for the synthesis of libraries of compounds for screening. Derivatives of this compound have been investigated for their potential as antitumor and anti-inflammatory agents, highlighting the therapeutic relevance of this chemical class.[1][2][3]
Core Synthesis of this compound
Two principal synthetic strategies dominate the preparation of the this compound scaffold. The choice between these routes often depends on the availability and cost of starting materials, as well as considerations of reaction scale and safety.
Route A: Electrophilic Nitration of 2,4-Dimethoxypyrimidine
This is a direct and common approach that involves the introduction of a nitro group onto the pre-formed 2,4-dimethoxypyrimidine ring.
Scientific Rationale: The pyrimidine ring is inherently electron-deficient. However, the two methoxy groups at positions 2 and 4 are strong electron-donating groups (via resonance), which activate the ring towards electrophilic aromatic substitution. The C5 position is the most electron-rich and sterically accessible site, making it the preferred position for nitration. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4][5]
Experimental Protocol:
-
Reactor Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, add concentrated sulfuric acid (e.g., 50 mL). Cool the flask in an ice-salt bath to 0-5 °C.
-
Nitrating Mixture: Slowly add concentrated nitric acid (e.g., 1.5 equivalents) to the sulfuric acid while maintaining the low temperature.
-
Substrate Addition: Dissolve 2,4-dimethoxypyrimidine (1.0 eq) in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture. Crucially, the internal temperature must be maintained below 10 °C to prevent side reactions and ensure regioselectivity.
-
Reaction: Stir the mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This precipitates the product and dilutes the strong acid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral (pH ~7).
-
Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield this compound as a pale yellow solid.
Route B: Nucleophilic Aromatic Substitution (SNAr)
An alternative and often high-yielding approach begins with a pre-functionalized pyrimidine, 2,4-dichloro-5-nitropyrimidine, and introduces the methoxy groups via substitution.
Scientific Rationale: The powerful electron-withdrawing effect of the nitro group at C5, combined with the inductive effects of the chlorine atoms and the ring nitrogens, makes the C2 and C4 positions highly electrophilic and susceptible to attack by nucleophiles. Sodium methoxide (CH₃ONa), a strong nucleophile, readily displaces the chloride ions in a two-step SNAr reaction. This method avoids the use of potent nitrating acid mixtures, which can be advantageous for substrates with acid-sensitive functional groups.
Experimental Protocol:
-
Reactor Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous methanol (e.g., 100 mL).[6]
-
Methoxide Preparation: Carefully add sodium metal (2.2 eq) in small portions to the methanol. The reaction is exothermic and produces hydrogen gas; ensure proper venting. Stir until all the sodium has dissolved to form a solution of sodium methoxide.[7]
-
Substrate Addition: Cool the sodium methoxide solution to 0-5 °C in an ice bath. Add a solution or suspension of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous methanol dropwise, keeping the temperature below 10 °C.[6]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[6]
-
Work-up: Cool the reaction mixture and filter to remove the precipitated sodium chloride.
-
Concentration: Remove the methanol from the filtrate under reduced pressure.
-
Extraction: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting solid can be purified by recrystallization or flash column chromatography. This method typically yields a very pure product.[6]
Key Derivatization: Reduction to 5-Amino-2,4-dimethoxypyrimidine
The transformation of the 5-nitro group to a 5-amino group is arguably the most critical step in the derivatization of the core scaffold. The resulting aniline-type amine is a versatile functional handle for a multitude of subsequent reactions.
Scientific Rationale: The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. Several methods are available, but catalytic transfer hydrogenation is often preferred for its efficiency, clean reaction profile, and mild conditions. In this process, a hydrogen donor (like ammonium formate) decomposes on the surface of a catalyst (typically palladium on carbon, Pd/C) to generate transient hydrogen gas, which then reduces the nitro group.[8] This method avoids the need for high-pressure hydrogenation equipment.
Experimental Protocol (Catalytic Transfer Hydrogenation):
-
Reactor Setup: In a round-bottom flask, suspend this compound (1.0 eq) and ammonium formate (5-10 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and stir vigorously. The reaction is often complete within 1-3 hours. Monitor by TLC, looking for the disappearance of the starting material and the appearance of a new, more polar spot (the amine).
-
Filtration: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry; ensure the filter cake remains moist with solvent during and after filtration.
-
Concentration: Remove the methanol from the filtrate under reduced pressure.
-
Purification: The resulting residue can be purified by dissolving it in a suitable solvent like dichloromethane, washing with water to remove any remaining ammonium salts, drying the organic layer, and concentrating. Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Summary and Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
| Compound | Formula | Mol. Weight | Appearance | Typical Yield (Route) |
| 2,4-Dichloro-5-nitropyrimidine | C₄HCl₂N₃O₂ | 193.98 | Yellow Solid | >80% (from 5-nitrouracil)[9][10] |
| This compound | C₆H₇N₃O₄ | 185.14 | Pale Yellow Solid | ~88% (Route B)[6] |
| 5-Amino-2,4-dimethoxypyrimidine | C₆H₉N₃O₂ | 155.16 | Off-white Solid | >90% (Reduction) |
Safety Considerations
-
Nitration: Concentrated nitric and sulfuric acids are extremely corrosive. The nitration reaction is highly exothermic and can run away if cooling is insufficient. Perform all operations in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Always add acid to water (or ice), never the other way around.
-
Sodium Metal: Sodium reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from any water sources.
-
Palladium on Carbon: Pd/C catalyst can be pyrophoric, especially after use when it is finely divided and may have adsorbed hydrogen. Do not allow the used catalyst to dry in the air. Quench it carefully by suspending it in a large volume of water.
Conclusion
The synthesis of this compound is a well-established process that provides a gateway to a rich field of medicinal chemistry. Both the direct nitration and the nucleophilic substitution routes offer reliable and scalable methods to access this key intermediate. The subsequent reduction to 5-amino-2,4-dimethoxypyrimidine unlocks immense potential for creating diverse molecular architectures. By understanding the chemical principles behind each step and adhering to rigorous experimental protocols, researchers can efficiently generate libraries of novel pyrimidine derivatives for evaluation in drug development programs.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. 5-nitro-2,4-dimethoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. chemscene.com [chemscene.com]
2,4-Dimethoxy-5-nitropyrimidine solubility profile
An In-depth Technical Guide to the Solubility Profile of 2,4-Dimethoxy-5-nitropyrimidine
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of this compound, a heterocyclic organic compound of interest in pharmaceutical and chemical research. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document synthesizes foundational chemical principles to predict its solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine the solubility of this compound in various solvents. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical methodologies to effectively utilize this compound in their work.
Introduction: The Significance of a Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that governs its behavior in both biological and chemical systems. For a compound like this compound, understanding its solubility is paramount for a range of applications, from designing effective synthetic routes to formulating drug delivery systems. A comprehensive solubility profile informs decisions on solvent selection for reactions and purifications, predicts absorption and distribution in vivo, and guides the development of stable and bioavailable formulations.
This guide will delve into the structural attributes of this compound to forecast its solubility in aqueous and organic solvents. We will then provide robust, step-by-step protocols for the empirical determination of its solubility, ensuring that researchers can generate the precise data required for their specific applications.
Molecular Structure and Predicted Solubility
The solubility of an organic compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[1][2]
The structure of this compound features a pyrimidine core substituted with two methoxy groups and a nitro group. Let's analyze the contribution of each component:
-
Pyrimidine Core: The pyrimidine ring itself is a polar heterocyclic aromatic compound, moderately soluble in water due to the presence of two nitrogen atoms that can act as hydrogen bond acceptors.[3]
-
Dimethoxy Groups (-OCH₃): The two methoxy groups are moderately polar and can also accept hydrogen bonds. Their presence is anticipated to enhance solubility in polar organic solvents.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing and highly polar functional group. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, which would generally increase solubility in polar solvents.
Overall Prediction: Based on its structure, this compound is predicted to be a polar molecule. Therefore, it is expected to exhibit limited solubility in non-polar solvents like hexane and greater solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in polar protic solvents like methanol and ethanol.[4] Its solubility in water is likely to be low to moderate, influenced by the interplay of its polar functional groups and the aromatic pyrimidine ring.
The following diagram illustrates the key functional groups of this compound that influence its solubility.
Caption: Key functional groups of this compound influencing its solubility.
Factors Influencing Solubility
Several external factors can significantly impact the solubility of this compound.[3]
-
Temperature: For most solid organic compounds, solubility in a liquid solvent increases with temperature.[5][6] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.
-
pH: The pH of the solvent can dramatically affect the solubility of ionizable compounds.[7] Although this compound does not have strongly acidic or basic functional groups, the nitrogen atoms in the pyrimidine ring have lone pairs of electrons and can be protonated under acidic conditions. Protonation would lead to the formation of a cationic species, which is expected to be significantly more soluble in aqueous solutions.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic approach to testing solubility in a range of solvents with varying polarities is recommended.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following experimental methods are recommended.
Gravimetric Method (Shake-Flask)
This is a classic and reliable method for determining equilibrium solubility.[6]
Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The undissolved solid is then removed, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the desired solvent.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation. Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.
-
Solvent Evaporation: Accurately transfer a known volume of the clear filtrate to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.
-
Quantification: Once the solvent is completely removed, reweigh the container with the solid residue.
-
Calculation: The solubility is calculated as the mass of the residue divided by the volume of the filtrate.
The following diagram illustrates the workflow for the gravimetric solubility determination method.
Caption: Workflow for the gravimetric method of solubility determination.
UV/Vis Spectrophotometry Method
This method is faster than the gravimetric method and is suitable for compounds with a chromophore.
Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.
Step-by-Step Protocol:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Saturated Solution Preparation: Prepare a saturated solution as described in steps 1-3 of the gravimetric method.
-
Sampling and Dilution:
-
Withdraw a known volume of the clear supernatant and filter it.
-
Dilute the filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
Data Presentation
| Solvent Class | Specific Solvent | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (g/L at 25°C) |
| Polar Protic | Water | 10.2 | Low to Moderate | |
| Methanol | 5.1 | Soluble | ||
| Ethanol | 4.3 | Soluble | ||
| Polar Aprotic | DMSO | 7.2 | Highly Soluble | |
| DMF | 6.4 | Highly Soluble | ||
| Acetonitrile | 5.8 | Soluble | ||
| Non-Polar | Hexane | 0.1 | Insoluble | |
| Toluene | 2.4 | Sparingly Soluble |
Conclusion
This technical guide has provided a comprehensive overview of the predicted solubility profile of this compound based on its molecular structure and the principles of chemical solubility. While quantitative data is sparse, the provided insights and detailed experimental protocols empower researchers to determine the solubility of this compound with high accuracy and precision. A thorough understanding and empirical determination of its solubility are crucial for the successful application of this compound in research and development.
References
- 1. chem.ws [chem.ws]
- 2. Khan Academy [khanacademy.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 6. [PDF] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
A Technical Guide to 2,4-Dimethoxy-5-nitropyrimidine for Advanced Research and Pharmaceutical Development
This guide provides an in-depth technical overview of 2,4-dimethoxy-5-nitropyrimidine (CAS No. 30561-07-0), a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. This document eschews rigid templates in favor of a structure that logically presents the critical information necessary for the effective procurement, characterization, and application of this versatile compound.
Strategic Importance in Synthesis and Medicinal Chemistry
This compound is a polysubstituted pyrimidine derivative featuring two electron-donating methoxy groups and a potent electron-withdrawing nitro group. This electronic arrangement confers a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds, and the specific substitution pattern of this molecule offers multiple avenues for further functionalization.
The strategic placement of the methoxy groups at the 2- and 4-positions and the nitro group at the 5-position activates the pyrimidine ring for various chemical transformations. While direct analogues are prominent in medicinal chemistry, this compound serves as a crucial starting material for derivatives with potential applications as kinase inhibitors and antifolate agents, targeting a range of diseases from cancer to opportunistic infections.[1] The methoxy groups, prevalent in many approved drugs, can enhance ligand-target binding, improve physicochemical properties, and positively influence ADME (absorption, distribution, metabolism, and excretion) parameters.[2]
Commercial Availability and Supplier Evaluation
For any research or development program, a reliable and well-characterized source of starting materials is paramount. This compound is available from a number of commercial suppliers. When selecting a supplier, researchers should consider not only the cost but also the purity, available analytical data, and consistency of supply.
| Supplier | CAS Number | Additional Information |
| --INVALID-LINK-- | 30561-07-0 | Specialty chemical supplier with global distribution.[3] |
| --INVALID-LINK-- | 30561-07-0 | Provides purity specifications and basic safety information.[4] |
| --INVALID-LINK-- | 30561-07-0 | Manufacturer with a focus on pharmaceutical intermediates.[5] |
| --INVALID-LINK-- | 30561-07-0 | Chinese manufacturer listing the compound with its molecular formula and weight.[6] |
| --INVALID-LINK-- | 30561-07-0 | Lists the compound among its catalog of chemical products.[7] |
Expert Insight: When procuring this reagent, it is crucial to request a Certificate of Analysis (CoA) that includes detailed analytical data, such as ¹H NMR, ¹³C NMR, and purity assessment by HPLC or GC. The absence of readily available public spectral data for this specific compound underscores the importance of supplier-provided characterization.
Synthesis and Mechanistic Considerations
A robust and scalable synthesis is essential for the consistent supply of any key intermediate. A detailed protocol for the synthesis of this compound has been disclosed in the patent literature, providing a clear pathway for its preparation.
Protocol: Synthesis of this compound[8]
This synthesis proceeds via a nucleophilic aromatic substitution of a di-chlorinated precursor.
Diagram: Synthetic Pathway
Caption: Workflow for the synthesis of this compound.
Experimental Details:
-
Preparation of Sodium Methoxide: In a 2 L three-neck round-bottom flask equipped with a thermometer, condenser, and mechanical stirrer under an argon atmosphere, slowly add small pieces of sodium metal (65 g, 2.83 mol) to methanol (1 L). The reaction is exothermic and should be performed with caution.
-
Nucleophilic Substitution: After all the sodium has dissolved, cool the sodium methoxide solution to -5 °C. Prepare a suspension of 2,4-dichloro-5-nitropyrimidine (250 g, 1.29 mol) in methanol (500 mL) and add it carefully in small portions to the cooled sodium methoxide solution, ensuring the temperature does not exceed +10 °C. The reaction is highly exothermic.
-
Reaction Monitoring and Work-up: Maintain the reaction mixture at 0-5 °C for 30 minutes after the addition is complete, then allow it to warm to room temperature. Monitor the reaction for the complete consumption of the starting material using a suitable technique such as UPLC-MS.
-
Isolation and Purification: Cool the reaction mixture to approximately 5 °C and filter the solid product. Wash the crude product with a small amount of cold methanol. Suspend the solid in water (1 L) with vigorous stirring, filter, and wash the resulting solid with water (500 mL) and n-hexane (200 mL). Dry the product overnight to yield this compound as a light yellow solid.
Causality of Experimental Choices:
-
Inert Atmosphere: The use of an argon atmosphere is critical during the preparation of sodium methoxide to prevent the reaction of sodium metal with atmospheric moisture and oxygen.
-
Temperature Control: The highly exothermic nature of both the sodium methoxide formation and the subsequent nucleophilic substitution necessitates careful temperature control to prevent side reactions and ensure safety.
-
Washing Steps: Washing with water removes any remaining inorganic salts, while the hexane wash helps to remove non-polar impurities, resulting in a higher purity final product.
Analytical Characterization: A Predictive Approach
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.90 | s | 1H | H-6 | The proton at the 6-position is expected to be significantly deshielded due to the anisotropic effect of the adjacent nitro group and the electron-withdrawing nature of the pyrimidine ring. |
| ~4.15 | s | 3H | OCH₃ (C4) | The methoxy group at the 4-position is typically observed in this region. |
| ~4.10 | s | 3H | OCH₃ (C2) | The methoxy group at the 2-position is expected to have a slightly different chemical shift from the C4-methoxy group due to the different electronic environment. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C4 | The carbon atom attached to the methoxy group at the 4-position is expected to be in the downfield region. |
| ~165 | C2 | The carbon atom attached to the methoxy group at the 2-position will also be in the downfield region. |
| ~150 | C6 | The carbon atom bearing the proton at the 6-position will be significantly influenced by the nitro group. |
| ~120 | C5 | The carbon atom attached to the nitro group will be deshielded. |
| ~55 | OCH₃ | The carbon atoms of the methoxy groups are typically found in this region. |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (aliphatic, OCH₃) |
| ~1580-1560 | C=N stretching (pyrimidine ring) |
| ~1550-1500 & ~1350-1300 | Asymmetric and symmetric N-O stretching (nitro group) |
| ~1250-1000 | C-O stretching (methoxy groups) |
Predicted Mass Spectrum (EI)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 185. The fragmentation pattern would likely involve the loss of a methyl radical (·CH₃) to give a peak at m/z 170, followed by the loss of carbon monoxide (CO) or the nitro group (·NO₂).
Reactivity and Applications in Synthetic Workflows
The reactivity of this compound is governed by the interplay of its substituents. The electron-rich nature of the dimethoxy-substituted pyrimidine ring, combined with the strong electron-withdrawing nitro group, opens up several synthetic possibilities.
Diagram: Reactivity Profile
Caption: Key reaction pathways for this compound.
-
Nucleophilic Aromatic Substitution: While the methoxy groups are generally poor leaving groups compared to halogens, they can be displaced by strong nucleophiles under forcing conditions. The regioselectivity of such reactions would need to be determined experimentally.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various standard conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-mediated reductions (e.g., SnCl₂ or Fe in acidic media). This transformation provides access to 5-amino-2,4-dimethoxypyrimidine, a versatile intermediate for further elaboration.
-
Functionalization of the Amino Group: The resulting 5-amino-2,4-dimethoxypyrimidine can be further functionalized through acylation to form amides, sulfonamides, or ureas. It can also undergo diazotization followed by Sandmeyer-type reactions to introduce a range of substituents at the 5-position.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound was not found in the public domain, the SDS for structurally related nitro-aromatic and pyrimidine compounds should be consulted for guidance.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a commercially available and synthetically valuable building block for the development of novel compounds, particularly in the pharmaceutical industry. Its unique electronic and reactivity profile offers multiple opportunities for the synthesis of complex molecular architectures. This guide has provided a comprehensive overview of its procurement, synthesis, predicted analytical characteristics, and reactivity, empowering researchers to confidently incorporate this versatile intermediate into their synthetic strategies. The emphasis on predictive data and the rationale behind experimental choices aims to foster a deeper understanding and more effective utilization of this important chemical entity.
References
- 1. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 2-Methoxy-5-nitropyrimidine | C5H5N3O3 | CID 352900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Methodological & Application
Application Note: 2,4-Dimethoxy-5-nitropyrimidine as a Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery
Abstract
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents. 2,4-Dimethoxy-5-nitropyrimidine is a highly functionalized building block that offers multiple reaction pathways for the synthesis of complex heterocyclic compounds. The presence of an electron-withdrawing nitro group activates the pyrimidine ring, while the two methoxy groups serve as potential leaving groups for nucleophilic aromatic substitution (SNAr), and the nitro group itself is readily transformed into a versatile amino group. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound, covering its physicochemical properties, safety protocols, and detailed experimental procedures for key chemical transformations.
Introduction and Core Concepts
This compound is a strategic intermediate for the synthesis of polysubstituted pyrimidines. Its utility in drug discovery and organic synthesis is rooted in three primary reactive features:
-
Nitro Group Reduction: The nitro moiety can be efficiently reduced to a primary amine (5-amino-2,4-dimethoxypyrimidine). This transformation is fundamental as it introduces a nucleophilic and synthetically versatile amino group, which can be further derivatized through acylation, alkylation, or diazotization reactions to build molecular complexity.
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the 5-nitro group significantly activates the C2 and C4 positions towards nucleophilic attack. While methoxy groups are less reactive leaving groups than halogens, they can be displaced by strong nucleophiles under appropriate conditions. This allows for the sequential introduction of various functionalities.
-
Scaffold Integrity: The pyrimidine ring itself is a stable aromatic system that serves as a rigid and predictable scaffold for orienting substituents in three-dimensional space to interact with biological targets. Many kinase inhibitors and other therapeutic agents are built upon this framework.[1]
This guide will focus on providing robust protocols for the first two transformations, which represent the most common and powerful applications of this reagent.
Physicochemical Properties and Safety
A thorough understanding of the reagent's properties and handling requirements is paramount for safe and reproducible experimentation.
Compound Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₇N₃O₄ |
| Molecular Weight | 185.14 g/mol |
| Appearance | Light yellow solid |
| CAS Number | 30561-07-0 |
| InChIKey | MQTADJCIUTCJQI-UHFFFAOYSA-N |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related nitroaromatic and chloropyrimidine compounds should be used to inform handling procedures.[2][3][4]
-
General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing.[2][4]
-
Personal Protective Equipment (PPE): Wear protective eyewear (chemical safety goggles or face shield), a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]
-
First Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If on Skin: Take off contaminated clothing. Rinse skin immediately with plenty of soap and water.[5]
-
If Swallowed: Rinse mouth. Call a poison control center or doctor if you feel unwell. Do not induce vomiting.
-
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.
Core Application 1: Reduction of the Nitro Group
The conversion of the 5-nitro group to a 5-amino group is arguably the most valuable transformation of this substrate. The resulting 5-amino-2,4-dimethoxypyrimidine is a key precursor for building more complex heterocyclic systems, such as purines or other fused pyrimidines. Catalytic hydrogenation is a clean and efficient method for this purpose.
Reaction Workflow: Catalytic Hydrogenation
Caption: Workflow for the reduction of this compound.
Detailed Experimental Protocol: Synthesis of 5-Amino-2,4-dimethoxypyrimidine
Materials:
-
This compound (1.0 g, 5.4 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 100 mg, 10 wt%)
-
Methanol (ACS Grade, 50 mL)
-
Celite® 545
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask (100 mL), magnetic stirrer, and stir bar
-
Filtration apparatus (Büchner funnel or similar)
Procedure:
-
Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 g).
-
Dissolution: Add methanol (50 mL) and stir until the solid is fully dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg) to the solution. Causality Note: Pd/C is the catalyst that facilitates the transfer of hydrogen to the nitro group. It is pyrophoric when dry and should be handled with care.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask by vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product spot should be significantly more polar than the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere in a fume hood.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 10 mL) to ensure complete recovery of the product. Trustworthiness Note: Complete removal of the palladium catalyst is critical, as residual palladium can interfere with subsequent cross-coupling reactions.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 5-Amino-2,4-dimethoxypyrimidine is often pure enough for subsequent steps. If necessary, it can be purified by silica gel column chromatography.
Expected Outcome: A white to off-white solid. The yield should be >90%.
Core Application 2: Nucleophilic Aromatic Substitution (SNAr)
The substitution of a methoxy group allows for the introduction of new side chains, which is a cornerstone of structure-activity relationship (SAR) studies in drug development. The C4 position is generally more reactive in related 2,4-disubstituted pyrimidines.[6] While both methoxy groups are identical here, this principle is important when designing sequential reactions.
General Mechanism: SNAr with an Amine Nucleophile
Caption: Generalized mechanism for SNAr on the pyrimidine ring.
Detailed Experimental Protocol: Synthesis of 4-(Benzylamino)-2-methoxy-5-nitropyrimidine
Materials:
-
This compound (500 mg, 2.7 mmol)
-
Benzylamine (348 mg, 3.24 mmol, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (418 mg, 3.24 mmol, 1.2 eq)
-
Ethanol or N-Methyl-2-pyrrolidone (NMP) (10 mL)
-
Reaction vial or flask with a reflux condenser
Procedure:
-
Setup: In a reaction vial, dissolve this compound (500 mg) in the chosen solvent (e.g., ethanol, 10 mL).
-
Reagent Addition: Add benzylamine (1.2 eq) followed by DIPEA (1.2 eq). Causality Note: DIPEA is a non-nucleophilic base used to scavenge the proton released during the reaction, driving it to completion.
-
Reaction: Seal the vial and heat the mixture to 80-100 °C. The reaction time can vary from 4 to 24 hours. Monitor the reaction progress by TLC or LC-MS. Expertise Note: NMP is a better solvent for less reactive nucleophiles or if the reaction is sluggish in ethanol, as it allows for higher reaction temperatures.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the desired product.
Expected Outcome: A yellow solid.
Troubleshooting and Data Summary
Common Experimental Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Nitro Reduction | Inactive catalyst; Insufficient hydrogen; Poor stirring. | Use fresh Pd/C. Ensure the system is properly sealed and purged. Increase stirring speed to ensure good mixing of the three phases. |
| No SNAr Reaction | Nucleophile is not strong enough; Insufficient temperature. | Switch to a higher boiling point solvent like NMP or dioxane. Increase the reaction temperature. Consider using a stronger, non-nucleophilic base. |
| Formation of Di-substituted Product in SNAr | Reaction time is too long; Temperature is too high; Excess nucleophile used. | Reduce reaction time and monitor carefully by TLC/LC-MS. Lower the reaction temperature. Use closer to 1.05 equivalents of the nucleophile. |
Summary of Reaction Parameters
| Reaction | Key Reagents | Solvent | Temperature | Typical Time | Expected Yield |
| Nitro Reduction | Pd/C, H₂ | Methanol | Room Temp. | 2-4 h | >90% |
| SNAr (Benzylamine) | Benzylamine, DIPEA | Ethanol / NMP | 80-100 °C | 4-24 h | 60-80% |
Conclusion
This compound is a powerful and versatile building block for constructing libraries of substituted pyrimidines for drug discovery and agrochemical research. The protocols detailed in this guide for nitro group reduction and nucleophilic aromatic substitution provide reliable and reproducible methods for accessing key downstream intermediates. By understanding the causality behind the experimental choices and implementing robust safety and purification procedures, researchers can effectively leverage this reagent to accelerate their synthetic programs.
References
- 1. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cms9files.revize.com [cms9files.revize.com]
- 3. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 4. newsomseed.com [newsomseed.com]
- 5. arborchem.com [arborchem.com]
- 6. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
The Synthetic Versatility of 2,4-Dimethoxy-5-nitropyrimidine: A Gateway to Bioactive Heterocycles
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone for the construction of a vast array of biologically active molecules. Among the diverse portfolio of pyrimidine-based building blocks, 2,4-dimethoxy-5-nitropyrimidine stands out as a particularly versatile and powerful intermediate. Its strategic arrangement of functional groups—two reactive methoxy groups and an electron-withdrawing nitro group—provides a rich platform for a variety of chemical transformations. The nitro group not only activates the pyrimidine ring for nucleophilic aromatic substitution but also serves as a synthetic handle for the introduction of an amino group, which is a crucial step in the synthesis of fused heterocyclic systems like purines and pteridines.[1][2]
This guide provides an in-depth exploration of the applications of this compound in organic synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific principles and strategic considerations for leveraging this reagent to its full potential. We will delve into its key reactions, providing detailed, field-proven protocols and explaining the causality behind the experimental choices.
Core Synthetic Transformations and Strategic Applications
The synthetic utility of this compound primarily revolves around two key transformations: nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions, and the reduction of the C5-nitro group to an amine. These transformations can be performed sequentially to generate highly functionalized pyrimidine derivatives that are poised for further elaboration into complex heterocyclic systems.
Caption: Key synthetic pathways originating from this compound.
Application Note 1: Nucleophilic Aromatic Substitution (SNAr)
Expertise & Experience: Understanding the Reactivity
Nucleophilic aromatic substitution on the this compound ring is a highly effective method for introducing a variety of functional groups. The electron-deficient nature of the pyrimidine ring, exacerbated by the potent electron-withdrawing nitro group at the 5-position, renders the C2 and C4 positions susceptible to nucleophilic attack. The methoxy groups at these positions act as competent leaving groups.
The general mechanism proceeds via a two-step addition-elimination pathway, involving a transient, negatively charged Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Regioselectivity: A critical consideration in the SNAr of 2,4-disubstituted pyrimidines is regioselectivity. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position. This preference can be attributed to the greater ability of the para-nitrogen (N3) to stabilize the negative charge in the Meisenheimer intermediate formed upon attack at C4, compared to the ortho-nitrogen (N1) for attack at C2. However, this selectivity can be influenced by the nature of the nucleophile and the reaction conditions. For many common nucleophiles, such as amines, substitution occurs preferentially at the C4 position.
Trustworthiness: A Validated Protocol for Amination
The following protocol details a typical procedure for the selective monosubstitution of this compound with an amine nucleophile. This reaction is a cornerstone for building libraries of substituted pyrimidines for biological screening.
Protocol 1: Synthesis of 4-Amino-2-methoxy-5-nitropyrimidine Derivatives
| Parameter | Value | Rationale |
| Reactants | This compound (1.0 eq.), Amine (1.1 eq.) | A slight excess of the amine drives the reaction to completion. |
| Solvent | Ethanol or Isopropanol | Protic solvents can facilitate the departure of the methoxide leaving group. |
| Temperature | Reflux (typically 80-100 °C) | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions. |
| Reaction Time | 4-12 hours | Monitored by TLC until consumption of the starting material. |
| Work-up | Cooling and filtration | The product often precipitates upon cooling, allowing for simple isolation. |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Dissolve the pyrimidine in ethanol (or another suitable solvent) and add the desired primary or secondary amine (1.1 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The product will often crystallize out of solution.
-
Purification: Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
Application Note 2: Reduction of the Nitro Group
Expertise & Experience: Accessing the 5-Aminopyrimidine Core
The reduction of the nitro group to a primary amine is arguably the most crucial transformation of this compound. This step unlocks the pathway to a multitude of fused heterocyclic systems of immense biological importance, including purine and pteridine analogs, which are key components of DNA, RNA, and various cofactors.[3]
The most common and efficient method for this reduction is catalytic hydrogenation.[4] This method is favored for its high yields, clean reaction profiles, and the mild conditions required, which are compatible with many other functional groups.
References
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from 2,4-Dimethoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Strategic Importance of 2,4-Dimethoxy-5-nitropyrimidine in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone in the architecture of countless biologically active molecules, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine. This inherent biocompatibility has rendered pyrimidine derivatives a privileged scaffold in drug discovery, with applications spanning oncology, virology, and anti-inflammatory research. The strategic functionalization of the pyrimidine ring is therefore a critical endeavor for medicinal chemists.
This compound serves as a versatile and highly valuable starting material for the synthesis of a diverse array of substituted pyrimidines. The electron-withdrawing nitro group at the 5-position, coupled with the two methoxy groups at the 2- and 4-positions, bestows a unique reactivity profile upon this molecule. The methoxy groups, while traditionally considered poor leaving groups, can be activated for nucleophilic aromatic substitution (SNAr), and the nitro group can be readily reduced to an amino group, which then opens up a vast landscape of further chemical transformations.
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of key pyrimidine derivatives from this compound. We will delve into the mechanistic underpinnings of these transformations, offering not just a series of steps, but a deeper understanding of the chemical principles at play.
I. Core Synthetic Strategies: A Roadmap to Pyrimidine Diversification
The synthetic utility of this compound is primarily centered around three key transformations:
-
Regioselective Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring, exacerbated by the powerful electron-withdrawing nitro group, renders the C4 and C2 positions susceptible to nucleophilic attack. This allows for the displacement of the methoxy groups by a variety of nucleophiles, most notably amines.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine, yielding 5-amino-2,4-dimethoxypyrimidine. This transformation is a gateway to a plethora of further functionalizations.
-
Further Derivatization via the 5-Amino Group: The newly installed amino group can be converted into a variety of other functional groups, for instance, via the Sandmeyer reaction to introduce halogens. These halogenated pyrimidines are then ideal substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl and heteroaryl moieties.
The following sections will provide detailed protocols for these key transformations.
II. Nucleophilic Aromatic Substitution (SNAr) of this compound
A. Mechanistic Insight and Regioselectivity
The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms (C2 or C4), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of a methoxide ion.
A critical aspect of this reaction is its regioselectivity. While both the C2 and C4 positions are activated, nucleophilic attack is generally favored at the C4 position . This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be more effectively delocalized onto the adjacent nitro group through resonance.
It is also noteworthy that under certain conditions, particularly with an excess of a primary amine, double substitution of both methoxy groups can occur to yield 2,4-diamino-5-nitropyrimidine derivatives.
B. Protocol: Regioselective Mono-amination at the C4-Position
This protocol describes a general procedure for the regioselective synthesis of 4-amino-2-methoxy-5-nitropyrimidine derivatives.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., morpholine, piperidine, benzylamine)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)
-
Triethylamine (optional, as a non-nucleophilic base)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent (e.g., 10 mL per mmol of pyrimidine).
-
To this solution, add the amine (1.1-1.5 eq.). If the amine hydrochloride salt is used, add triethylamine (2.0 eq.) to liberate the free amine.
-
Heat the reaction mixture to a gentle reflux (typically 80-100 °C, depending on the solvent).
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
| Reactant | Product | Typical Yield |
| This compound | 4-Morpholino-2-methoxy-5-nitropyrimidine | 85-95% |
| This compound | 4-(Benzylamino)-2-methoxy-5-nitropyrimidine | 80-90% |
C. Protocol: Synthesis of 2,4-Diamino-5-nitropyrimidine Derivatives
This protocol outlines a general method for the double substitution of both methoxy groups.
Materials:
-
This compound
-
Primary amine of choice (e.g., methylamine, ethylamine)
-
Ethanol (or other suitable solvent)
-
Sealed reaction vessel (e.g., a pressure tube)
Procedure:
-
In a pressure tube, combine this compound (1.0 eq.) and a solution of the primary amine in ethanol (e.g., 33% methylamine in ethanol, >5 eq.).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, carefully open the pressure tube.
-
Remove the solvent and excess amine under reduced pressure.
-
The resulting solid can be purified by recrystallization.
III. Reduction of the Nitro Group
A. Rationale for Method Selection
The reduction of the nitro group to a primary amine is a pivotal step in expanding the synthetic utility of the pyrimidine core. While various reducing agents can be employed, catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor is a particularly attractive method. This approach offers several advantages:
-
Mild Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, which helps to preserve other functional groups.
-
High Chemoselectivity: This method is generally selective for the reduction of nitro groups in the presence of other reducible functionalities.
-
Safety: It avoids the use of high-pressure hydrogen gas, making it more amenable to standard laboratory setups.
B. Protocol: Catalytic Transfer Hydrogenation
Materials:
-
Substituted 5-nitropyrimidine (e.g., 4-amino-2-methoxy-5-nitropyrimidine)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol or Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 5-nitropyrimidine derivative (1.0 eq.) in methanol or ethanol (e.g., 20 mL per mmol).
-
To this solution, add ammonium formate (5.0-10.0 eq.).
-
Carefully add 10% Pd/C (10-20% by weight of the starting material). Caution: Palladium on carbon can be pyrophoric when dry. Handle with care.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude 5-aminopyrimidine can be purified by recrystallization or column chromatography.
| Reactant | Product | Typical Yield |
| 4-Amino-2-methoxy-5-nitropyrimidine | 4,5-Diamino-2-methoxypyrimidine | >90% |
| This compound | 5-Amino-2,4-dimethoxypyrimidine | >95% |
IV. Further Functionalization: The Gateway to C-C Bond Formation
The synthesis of 5-aminopyrimidine derivatives opens the door to a wide range of further chemical modifications. One of the most powerful strategies involves the conversion of the amino group to a halogen, which can then participate in palladium-catalyzed cross-coupling reactions.
A. Sandmeyer Reaction: From Amine to Halide
The Sandmeyer reaction provides a reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[1]
B. Protocol: Synthesis of 5-Bromo-2,4-dimethoxypyrimidine
Materials:
-
5-Amino-2,4-dimethoxypyrimidine
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice, water, and standard laboratory glassware
Procedure:
-
Diazotization: In a flask, suspend 5-amino-2,4-dimethoxypyrimidine (1.0 eq.) in a mixture of 48% HBr and water at 0-5 °C. To this stirred suspension, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Halogenation: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in 48% HBr at 0 °C. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organic halide.[2] This reaction is instrumental in synthesizing biaryl and heteroaryl compounds, which are prevalent in many drug molecules.
D. Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2,4-dimethoxypyrimidine
Materials:
-
5-Bromo-2,4-dimethoxypyrimidine
-
Aryl- or heteroarylboronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert atmosphere (nitrogen or argon)
-
Schlenk flask or sealed microwave vial
Procedure:
-
In a Schlenk flask or microwave vial, combine 5-bromo-2,4-dimethoxypyrimidine (1.0 eq.), the boronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring. Typical conditions are 80-120 °C for 2-24 hours. Microwave irradiation can significantly reduce the reaction time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
| Reactant 1 | Reactant 2 | Product | Typical Yield |
| 5-Bromo-2,4-dimethoxypyrimidine | Phenylboronic acid | 5-Phenyl-2,4-dimethoxypyrimidine | 70-90% |
| 5-Bromo-2,4-dimethoxypyrimidine | 3-Pyridylboronic acid | 5-(3-Pyridyl)-2,4-dimethoxypyrimidine | 65-85% |
V. Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic transformations discussed, the following diagrams illustrate the key reaction schemes and workflows.
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for pyrimidine synthesis.
VI. Concluding Remarks and Future Perspectives
This compound is a powerful and versatile starting material that provides access to a wide range of functionalized pyrimidine derivatives. The protocols outlined in this guide are robust and can be adapted to a variety of substrates, enabling the rapid generation of compound libraries for screening in drug discovery programs. The strategic application of nucleophilic aromatic substitution, nitro group reduction, and subsequent palladium-catalyzed cross-coupling reactions allows for the precise and controlled diversification of the pyrimidine scaffold. As the demand for novel therapeutics continues to grow, the importance of such efficient and flexible synthetic strategies cannot be overstated.
VII. References
-
An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem. --INVALID-LINK--
-
Sandmeyer reaction. Wikipedia. --INVALID-LINK--
-
Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Benchchem. --INVALID-LINK--
-
A Comparative Benchmarking Guide: 2,4-Dimethoxypyrimidine-5-boronic Acid and its Analogs in Suzuki-Miyaura Coupling. Benchchem. --INVALID-LINK--
References
Application Notes & Protocols: Synthesis and Reactivity of 2,4-Dimethoxy-5-nitropyrimidine for Advanced Drug Discovery
Abstract: This document provides a comprehensive technical guide on the synthesis, reaction conditions, and strategic applications of 2,4-Dimethoxy-5-nitropyrimidine. As a highly functionalized heterocyclic building block, this compound serves as a critical intermediate in the synthesis of complex molecular scaffolds, particularly for the development of novel therapeutics. We present detailed, field-proven protocols for its preparation via electrophilic nitration and its subsequent derivatization through nucleophilic aromatic substitution and nitro group reduction. The underlying chemical principles, mechanistic insights, and strategic considerations for its use in medicinal chemistry are discussed to empower researchers in drug development.
Introduction and Strategic Importance
This compound is a pivotal scaffold in medicinal chemistry. The pyrimidine core is a privileged structure, found in numerous FDA-approved drugs and clinical candidates. The strategic placement of functional groups on this molecule imparts exceptional synthetic versatility:
-
Electron-Withdrawing Nitro Group: The nitro group at the C5 position strongly activates the pyrimidine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This group can also be readily reduced to an amine, providing a key handle for further functionalization.
-
Methoxy Leaving Groups: The two methoxy groups at the C2 and C4 positions serve as excellent, regioselectively addressable leaving groups for SNAr reactions, allowing for the sequential and controlled introduction of diverse nucleophiles.[1]
-
Modularity: This combination of features enables a modular approach to library synthesis, where variations at the C2, C4, and C5 positions can be systematically explored to optimize biological activity, selectivity, and pharmacokinetic properties.
This guide will detail the essential protocols for leveraging this powerful intermediate.
Synthesis of this compound
The most direct method for preparing the title compound is the electrophilic nitration of the commercially available precursor, 2,4-dimethoxypyrimidine. The reaction proceeds via the formation of a highly reactive nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids.
Mechanistic Rationale
The pyrimidine ring is inherently electron-deficient. However, the two methoxy groups are strong activating groups that donate electron density into the ring, making it susceptible to electrophilic attack. Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion, a potent electrophile. The nitration occurs at the C5 position, which is the most electron-rich carbon on the ring and is sterically accessible.
Strict temperature control is paramount. The reaction is highly exothermic, and temperatures above 5-10°C can lead to the formation of undesired byproducts and potentially unsafe reaction conditions.[2]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
2,4-Dimethoxypyrimidine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Deionized Water
-
Ice
-
Ethanol
Procedure:
-
Prepare Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated H₂SO₄ (5 equivalents). Cool the flask to 0°C in an ice-salt bath.
-
Slowly add fuming HNO₃ (1.5 equivalents) to the sulfuric acid while maintaining the temperature below 10°C.
-
Substrate Addition: Dissolve 2,4-dimethoxypyrimidine (1.0 equivalent) in a minimal amount of concentrated H₂SO₄ and add it to the dropping funnel.
-
Add the substrate solution dropwise to the stirred nitrating mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto a large beaker filled with crushed ice and water. A pale yellow solid should precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: Dry the crude product in a vacuum oven. Recrystallize the solid from hot ethanol to yield this compound as a light-yellow crystalline solid.
| Parameter | Condition | Rationale |
| Temperature | 0-5 °C | Prevents side reactions and ensures safety. |
| Stoichiometry | 1.5 eq. HNO₃ | Ensures complete conversion of the starting material. |
| Catalyst | Conc. H₂SO₄ | Generates the active electrophile, NO₂⁺. |
| Work-up | Quench on ice | Safely neutralizes the strong acid and precipitates the product. |
| Purification | Recrystallization | Removes impurities to yield a high-purity product. |
Key Synthetic Transformations and Protocols
The true utility of this compound lies in its capacity for further derivatization.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The C4 position of the pyrimidine ring is significantly more reactive towards nucleophiles than the C2 position. This high regioselectivity is a cornerstone of its synthetic utility.
Mechanistic Insight: Nucleophilic attack at C4 allows the negative charge of the intermediate Meisenheimer complex to be delocalized directly onto the strongly electron-withdrawing nitro group via resonance.[3] Attack at C2 does not permit this favorable delocalization, resulting in a higher energy intermediate and a slower reaction rate.[4] This electronic preference allows for the selective substitution at C4, leaving the C2 methoxy group intact for subsequent transformations.
Protocol: SNAr with a Primary Amine
This protocol describes the selective displacement of the C4-methoxy group with a generic primary amine.
Materials:
-
This compound
-
Primary Amine (e.g., Benzylamine) (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the primary amine (1.1 equivalents) followed by DIPEA (1.5 equivalents).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60°C) as needed. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-amino-2-methoxy-5-nitropyrimidine derivative.
Reduction of the Nitro Group
The conversion of the C5-nitro group to a C5-amino group is a critical step that opens up a vast array of subsequent chemical modifications, such as amide bond formation or the construction of fused ring systems.
Protocol: Nitro Group Reduction using SnCl₂
Materials:
-
Substituted 5-nitropyrimidine derivative
-
Tin(II) Chloride Dihydrate (SnCl₂) (5 equivalents)
-
Ethanol or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Suspend the 5-nitropyrimidine derivative (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add SnCl₂ dihydrate (5.0 equivalents) in one portion.
-
Heat the mixture to reflux (approx. 80°C) and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and carefully quench by adding saturated sodium bicarbonate solution until the pH is basic (~8-9).
-
Filter the resulting mixture through a pad of celite to remove tin salts, washing the pad with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 5-aminopyrimidine product.
Reactivity and Derivatization Map
Caption: Key reaction pathways for this compound.
Characterization Data (Expected)
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
| Compound | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |
| This compound | ~9.0 (s, 1H, H-6), ~4.1 (s, 3H, OMe), ~4.0 (s, 3H, OMe) | ~170, ~165, ~158, ~135, ~56, ~55 |
| 4-Amino-2-methoxy-5-aminopyrimidine | ~8.2 (s, 1H, H-6), ~7.5 (br s, 2H, NH₂), ~3.9 (s, 3H, OMe), ~3.5 (br s, 2H, NH₂) | ~162, ~158, ~150, ~115, ~54 |
Note: Actual chemical shifts are solvent-dependent and influenced by substituents.
Conclusion
This compound is more than a simple chemical; it is a strategic platform for the efficient and modular construction of diverse chemical libraries. Its predictable regioselectivity in SNAr reactions, coupled with the versatility of the nitro group, provides an elegant entry point to complex pyrimidine-based scaffolds. The protocols and mechanistic insights provided herein are designed to equip researchers in medicinal chemistry and drug development with the tools to effectively utilize this valuable building block in their discovery programs.
References
purification methods for 2,4-Dimethoxy-5-nitropyrimidine
An In-Depth Guide to the Purification of 2,4-Dimethoxy-5-nitropyrimidine
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the purification of this compound, a key intermediate in medicinal chemistry and drug discovery. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound, which is critical for reliable downstream applications and biological testing. This guide emphasizes the causality behind experimental choices, ensuring that the methodologies are not just followed, but understood.
Introduction to this compound and the Imperative of Purity
This compound is a substituted pyrimidine ring, a scaffold of immense interest in pharmaceutical development due to its prevalence in numerous biologically active compounds. The presence of the nitro group and methoxy functionalities makes it a versatile building block for further synthetic transformations.
The purity of such an intermediate is paramount. Trace impurities, whether unreacted starting materials, byproducts, or degradation products, can have profound and often unpredictable effects on subsequent synthetic steps and the biological activity of the final compounds. Therefore, robust and validated purification methods are not merely a procedural step but a cornerstone of scientific integrity and the successful progression of a research program. This guide details the two most powerful and commonly employed techniques for purifying solid organic compounds: flash column chromatography and recrystallization.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for designing an effective purification strategy. While extensive experimental data for this specific molecule is not widely published, we can compile key information and draw logical inferences from structurally similar compounds.
| Property | Value / Information | Significance for Purification |
| Molecular Formula | C₆H₇N₃O₄ | Used for calculating molecular weight and for mass spectrometry analysis. |
| Molecular Weight | 185.14 g/mol | Essential for calculating molar equivalents and reaction yields. |
| Appearance | Expected to be a solid at room temperature. | Dictates the choice of purification methods (chromatography, recrystallization). |
| Melting Point | Not definitively published. Analogous compounds like 2,4-dichloro-5-nitropyrimidine melt at 28-32°C, while 4,6-dimethoxy-2-methyl-5-nitropyrimidine melts at 116-117°C[1]. | A sharp melting point is a primary indicator of high purity. A broad melting range suggests the presence of impurities. |
| Solubility | Pyrimidine derivatives show varied solubility in organic solvents like methanol, chloroform, N,N-dimethylformamide (DMF), ethyl acetate, and hexanes[2]. | Crucial for selecting the appropriate solvent system for both chromatography and recrystallization. |
| Stability | Some pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel[3]. | May necessitate the use of neutralized silica gel or alternative purification techniques to prevent degradation. |
Strategic Approach to Purification: Chromatography vs. Recrystallization
The choice between column chromatography and recrystallization depends on the nature and quantity of the impurities.
-
Flash Column Chromatography is the method of choice for separating the target compound from impurities with different polarities. It is particularly effective for complex mixtures or when impurities are present in significant quantities.
-
Recrystallization is a highly effective final purification step for removing small amounts of impurities from a solid compound that is already relatively pure, often yielding material of very high crystallinity and purity[3].
It is common practice to first perform column chromatography to isolate the product from major byproducts, followed by recrystallization to achieve analytical-grade purity.
Application Protocol I: Flash Column Chromatography
Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent)[4]. Less polar compounds travel through the column faster, while more polar compounds are retained longer.
Causality Behind the Method
The success of column chromatography hinges on selecting a solvent system that provides good separation between the desired product and its impurities. This is predetermined using Thin-Layer Chromatography (TLC). The ideal eluent system for column chromatography is one that results in an Rf value of approximately 0.2-0.35 for the target compound[3][4]. This Rf value ensures that the compound moves down the column at a moderate pace, allowing for effective separation from both faster-moving (less polar) and slower-moving (more polar) impurities.
Experimental Protocol
-
Solvent System Selection (TLC Analysis):
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point for pyrimidine derivatives is a mixture of hexanes and ethyl acetate[3]. Test ratios from 9:1 to 1:1 (Hexanes:EtOAc).
-
Identify the solvent system that gives the target compound an Rf of ~0.3.
-
-
Column Packing (Slurry Method):
-
Select a column of appropriate diameter based on the sample size.
-
Place a small plug of cotton or glass wool at the bottom of the column[4].
-
Add a thin layer (~1 cm) of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:EtOAc).
-
Pour the slurry into the column, gently tapping the side to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, compacting the silica bed. The solvent level must not drop below the top of the silica gel[4].
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent)[3].
-
Carefully apply the sample solution to the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the solvent level does not fall below the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or bulb) to begin eluting the column.
-
Collect the eluate in fractions (e.g., 10-20 mL per test tube).
-
For closely eluting compounds, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., starting with 9:1 Hexanes:EtOAc and moving to 8:2, 7:3, etc.)[5].
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Workflow Diagram: Flash Column Chromatography
Application Protocol II: Recrystallization
Recrystallization purifies a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. The underlying principle is that the solubility of the compound is significantly higher in the hot solvent than in the cold solvent, while impurities remain either soluble in the cold solvent or insoluble in the hot solvent[3].
Causality Behind the Method
The choice of solvent is the most critical factor. An ideal recrystallization solvent will dissolve the compound completely when hot (at its boiling point) but very poorly when cold (at room temperature or in an ice bath). If no single solvent is ideal, a two-solvent system can be employed. In this system, the compound is dissolved in a minimal amount of a "good" hot solvent (in which it is very soluble), and a "poor" or "anti-solvent" (in which it is poorly soluble) is added dropwise until the solution becomes cloudy, indicating saturation[6].
Experimental Protocol: Two-Solvent Recrystallization
Given the varied solubility of pyrimidines, a two-solvent system is often a robust choice. A Dichloromethane/Hexane or Ethanol/Water system is a good starting point[3].
-
Dissolution:
-
Place the crude or semi-purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., Dichloromethane or hot Ethanol) to just dissolve the solid at an elevated temperature.
-
-
Induce Saturation:
-
While the solution is hot, add the "poor" anti-solvent (e.g., Hexane or Water) dropwise with swirling until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
If too much anti-solvent is added, clarify the solution by adding a few drops of the hot "good" solvent until it is clear again[6].
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any residual soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Workflow Diagram: Two-Solvent Recrystallization
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
After purification, the purity of this compound must be quantitatively assessed. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this analysis.
Principle of RP-HPLC
In RP-HPLC, the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. More polar compounds elute first, while less polar compounds are retained longer. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Suggested Analytical HPLC Method
Based on methods for similar pyrimidine compounds, a robust starting point for purity analysis is as follows[7][8]:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reverse-phase separation of small organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. Formic acid aids in peak shaping and is MS-compatible. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component of the mobile phase. |
| Gradient | 10% B to 90% B over 20 minutes | A gradient elution ensures that impurities with a wide range of polarities will be eluted and detected. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Aromatic and conjugated systems like pyrimidines typically absorb strongly at this wavelength. |
| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. |
This method should be validated for linearity, accuracy, and precision according to standard laboratory protocols to ensure trustworthy results.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Separation of Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
The Strategic Role of 2,4-Dimethoxy-5-nitropyrimidine in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds. Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal building block for molecules designed to interact with biological targets. Within this important class of heterocyles, 2,4-disubstituted pyrimidines, particularly 2,4-diaminopyrimidines, have garnered significant attention as potent inhibitors of various kinases.[1][2][3] These enzymes play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 2,4-dimethoxy-5-nitropyrimidine as a key intermediate in the synthesis of medicinally relevant compounds. We will delve into the chemical rationale behind its use, provide detailed, field-proven protocols for its conversion into versatile building blocks, and explore its application in the development of targeted therapies.
Core Principles: Why this compound?
The strategic advantage of using this compound lies in the orchestrated reactivity of its substituents. The electron-withdrawing nitro group at the 5-position significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). This activation renders the methoxy groups at the C2 and C4 positions as excellent leaving groups, allowing for their sequential or simultaneous displacement by a variety of nucleophiles, most commonly amines.
The differential reactivity of the C2 and C4 positions, influenced by both electronic and steric factors, allows for the regioselective synthesis of a diverse array of substituted pyrimidines.[5][6] This control over the substitution pattern is paramount in constructing molecules with the precise three-dimensional architecture required for potent and selective interaction with their biological targets.
Application Notes: A Gateway to Potent Kinase Inhibitors
The 2,4-diaminopyrimidine core, readily accessible from this compound, is a cornerstone of numerous kinase inhibitors.[1][2][3] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and interrupting aberrant signaling cascades.
Key Therapeutic Targets:
-
Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle, and their hyperactivity is a common feature of cancer cells. The 2,4-diaminopyrimidine scaffold has been successfully incorporated into potent inhibitors of CDK7 and other CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[4]
-
Aurora Kinases: These enzymes are essential for mitotic progression, and their inhibition can lead to mitotic catastrophe and cell death in rapidly dividing cancer cells. 2,4-diaminopyrimidine derivatives have shown promise as selective Aurora A kinase inhibitors.[2]
-
Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell signaling, making it an attractive target for cancer immunotherapy. Potent and selective HPK1 inhibitors based on the 2,4-diaminopyrimidine framework have been developed to enhance anti-tumor immunity.[1]
-
p21-Activated Kinase 4 (PAK4): PAK4 is implicated in cancer cell proliferation, survival, and motility. Novel 2,4-diaminopyrimidine derivatives have been discovered as potent PAK4 inhibitors with promising anti-cancer activity.[3]
The general workflow for leveraging this compound in the synthesis of such inhibitors is depicted below:
Caption: General synthetic workflow from this compound to kinase inhibitors.
Experimental Protocols: Synthesis of Key Intermediates
The following protocols provide detailed, step-by-step methodologies for the conversion of this compound to the versatile 2,4-diamino-5-nitropyrimidine intermediate. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and product characterization.
Protocol 1: Synthesis of N2,N4-Disubstituted-5-nitropyrimidine-2,4-diamine
This protocol details the one-pot, two-step synthesis of a disubstituted 2,4-diamino-5-nitropyrimidine, a common core for many kinase inhibitors. The regioselectivity of the first substitution is generally favored at the more electronically activated C4 position.
Rationale: The electron-withdrawing nitro group exerts a stronger activating effect on the para-position (C4) compared to the ortho-position (C2), making the C4-methoxy group more susceptible to initial nucleophilic attack. The second substitution at C2 typically requires more forcing conditions (higher temperature) due to the reduced activation and increased steric hindrance.
Caption: Workflow for the synthesis of N2,N4-disubstituted-5-nitropyrimidine-2,4-diamine.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 185.14 | 10.0 | 1.0 |
| Amine 1 (e.g., Cyclopentylamine) | 85.15 | 11.0 | 1.1 |
| Amine 2 (e.g., Aniline) | 93.13 | 12.0 | 1.2 |
| Ethanol (anhydrous) | - | - | - |
| Dichloromethane (DCM) | - | - | - |
| Saturated aq. Sodium Bicarbonate | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate | - | - | - |
| Silica Gel (for column chromatography) | - | - | - |
Procedure:
-
Step 1a: First Amination (C4-Substitution)
-
To a solution of this compound (1.85 g, 10.0 mmol) in anhydrous ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser, add Amine 1 (e.g., cyclopentylamine, 1.08 mL, 11.0 mmol).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane) until the starting material is consumed.
-
-
Step 1b: Second Amination (C2-Substitution)
-
To the reaction mixture, add Amine 2 (e.g., aniline, 1.09 mL, 12.0 mmol).
-
Increase the temperature to 100-110 °C (a sealed tube or microwave reactor may be used for temperatures above the solvent's boiling point) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the mono-aminated intermediate is consumed.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the desired N2,N4-disubstituted-5-nitropyrimidine-2,4-diamine.
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The ¹H NMR spectrum of the product is expected to show characteristic signals for the pyrimidine ring proton and the protons of the two different amino substituents. Mass spectrometry will confirm the molecular weight of the product.
Protocol 2: Synthesis of 2,4-Diamino-5-nitropyrimidine
This protocol describes the direct conversion of this compound to the parent 2,4-diamino-5-nitropyrimidine using ammonia. This intermediate is a valuable building block for further functionalization.
Rationale: The use of a high concentration of ammonia in a sealed vessel at elevated temperatures provides the necessary conditions to displace both methoxy groups.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) |
| This compound | 185.14 | 5.0 |
| Ammoniacal Methanol (7N) | - | - |
| Dichloromethane (DCM) | - | - |
| Methanol | - | - |
Procedure:
-
Reaction Setup:
-
Place this compound (0.93 g, 5.0 mmol) in a pressure vessel.
-
Add 7N ammoniacal methanol (20 mL).
-
Seal the vessel and heat to 100-120 °C for 24-48 hours with stirring.
-
-
Workup and Isolation:
-
Cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be triturated with a mixture of dichloromethane and methanol to induce crystallization.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield 2,4-diamino-5-nitropyrimidine.
-
Characterization:
-
¹H NMR (DMSO-d₆): The ¹H NMR spectrum of 5-nitropyrimidine-2,4-diamine is expected to show a singlet for the H6 proton of the pyrimidine ring around δ 8.84 ppm, and two broad singlets for the two amino groups around δ 7.98 and 7.45 ppm.[7]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 2,4-diamino-5-nitropyrimidine.
Conclusion: A Versatile and Indispensable Tool in Medicinal Chemistry
This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity, governed by the activating nitro group, provides a reliable platform for the synthesis of a wide range of 2,4-diaminopyrimidine derivatives. As demonstrated, this scaffold is at the heart of numerous kinase inhibitors with significant therapeutic potential. The protocols and application notes provided herein are intended to empower researchers to effectively utilize this important intermediate in their drug discovery and development endeavors.
References
- 1. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
protocol for nucleophilic substitution on 2,4-Dimethoxy-5-nitropyrimidine
An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dimethoxy-5-nitropyrimidine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its prevalence is due to its ability to engage in hydrogen bonding and other key interactions with biological targets. Consequently, the development of efficient and selective methods for the functionalization of the pyrimidine ring is of paramount importance.
This compound stands out as a highly valuable and versatile intermediate. Its chemical architecture is primed for nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom bonds.[3] The molecule's reactivity is dictated by two key features:
-
Electron-Deficient Ring: The two nitrogen atoms in the pyrimidine ring inherently withdraw electron density, making the ring electrophilic.
-
Strong Activating Group: The presence of a potent electron-withdrawing nitro group (-NO₂) at the 5-position further depletes the ring of electron density, strongly activating it towards attack by nucleophiles.[4][5]
-
Leaving Groups: The two methoxy groups at the C2 and C4 positions serve as viable leaving groups, ready to be displaced by a wide range of nucleophiles.
This guide provides a comprehensive overview of the SNAr mechanism on this compound, discusses the critical aspect of regioselectivity, and presents detailed, field-proven protocols for its reaction with various classes of nucleophiles.
Pillar 1: The SNAr Mechanism and Regioselectivity
The substitution of the methoxy groups proceeds via a two-step addition-elimination mechanism, which is the hallmark of nucleophilic aromatic substitution.[6]
-
Nucleophilic Attack: The reaction is initiated when a nucleophile attacks one of the electron-deficient carbons bearing a methoxy group (C2 or C4). This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex .[3][4] The aromaticity of the pyrimidine ring is temporarily broken during this stage.
-
Stabilization and Leaving Group Departure: The stability of the Meisenheimer complex is the key to the facility of the reaction. The negative charge is effectively delocalized across the pyrimidine ring and, most importantly, onto the oxygen atoms of the nitro group through resonance.[6] Aromaticity is then restored by the expulsion of a methoxide ion (⁻OCH₃), a competent leaving group, to yield the final substituted product.
The Critical Question of Regioselectivity: C4 vs. C2 Attack
A key feature of reactions involving 2,4-disubstituted 5-nitropyrimidines is their potential for high regioselectivity. For most common nucleophiles, the initial substitution overwhelmingly occurs at the C4 position .[7][8] This preference is governed by a combination of electronic and steric factors:
-
Electronic Preference: An attack at the C4 position (para to one ring nitrogen and ortho to the other) allows the negative charge of the Meisenheimer intermediate to be delocalized directly onto both ring nitrogens and the powerfully stabilizing nitro group at C5.[6] An attack at C2, while also allowing delocalization, results in a slightly less stable intermediate. Frontier molecular orbital calculations on similar systems show that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically larger at C4, marking it as the more electrophilic site.[7]
-
Steric Hindrance: The C2 position is flanked by two ring nitrogen atoms, which can create greater steric repulsion with the approaching nucleophile compared to the C4 position, which is adjacent to only one nitrogen.[7]
Therefore, the reaction is kinetically controlled, leading preferentially to the formation of 4-substituted-2-methoxy-5-nitropyrimidine products. The second methoxy group at the C2 position can often be substituted in a subsequent step, though this typically requires more forcing conditions (e.g., higher temperatures or longer reaction times).
Caption: SNAr Mechanism at the C4 Position
Pillar 2: Validated Protocols for Nucleophilic Substitution
The following protocols provide detailed, step-by-step methodologies for the substitution of a methoxy group on this compound with common classes of nucleophiles.
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes the reaction with a generic amine, which is one of the most common transformations for this substrate.
Materials & Reagents:
-
This compound
-
Primary or Secondary Amine (e.g., morpholine, piperidine, benzylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN) or Ethanol (EtOH)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Nucleophile Preparation: In a separate vial, prepare a solution of the desired amine (1.1-1.2 equiv) and triethylamine (1.5-2.0 equiv) in a small amount of acetonitrile. The base (TEA) is crucial to neutralize the methoxide byproduct, driving the reaction forward.
-
Reaction Initiation: Slowly add the amine/base solution to the stirred solution of the pyrimidine at room temperature. A color change (often to yellow or orange) is typically observed.
-
Reaction & Monitoring: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-70 °C) if the amine is less reactive. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-6 hours).
-
Work-up:
-
Once complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Thiolation with Thiols
Thiols are excellent nucleophiles, especially in their deprotonated thiolate form.[9][10] This protocol utilizes a base to generate the thiolate in situ.
Materials & Reagents:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Standard work-up and purification reagents
Procedure:
-
Thiolate Formation: To a stirred solution of the thiol (1.1 equiv) in anhydrous DMF at 0 °C (ice bath), carefully add sodium hydride (1.2 equiv) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Perform this step under an inert atmosphere (N₂ or Ar). Stir for 20-30 minutes at 0 °C until gas evolution ceases. The formation of the thiolate increases the nucleophilicity significantly.[10]
-
Substrate Addition: Prepare a solution of this compound (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the thiolate solution at 0 °C.
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting pyrimidine (typically 2-8 hours).
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Protocol 3: Substitution with Alkoxides
This protocol describes the displacement of a methoxy group with a different alkoxy group, effectively performing a transetherification.
Materials & Reagents:
-
This compound
-
Desired Alcohol (e.g., ethanol, isopropanol), used as both reagent and solvent.
-
Sodium metal or Sodium Hydride (NaH)
-
Standard work-up and purification reagents
Procedure:
-
Alkoxide Formation: In a flask equipped with a condenser and under an inert atmosphere, add sodium metal (1.5 equiv) in small pieces to an excess of the desired dry alcohol. Caution: This reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form the sodium alkoxide solution.[11] Alternatively, add NaH to the alcohol at 0 °C.
-
Reaction Initiation: Add this compound (1.0 equiv) to the freshly prepared alkoxide solution.
-
Reaction & Monitoring: Heat the reaction mixture to reflux. The higher boiling point of many alcohols compared to methanol (the conjugate acid of the leaving group) helps drive the equilibrium towards the product. Monitor the reaction by TLC.
-
Work-up:
-
After completion, cool the mixture and carefully neutralize it with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Remove the excess alcohol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate, wash, dry, and concentrate the organic layer as described in previous protocols.
-
-
Purification: Purify the resulting ether by column chromatography or recrystallization.
Pillar 3: Data Presentation and Workflow
Summary of Reaction Conditions
The following table summarizes typical conditions for the C4-selective monosubstitution on this compound.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Typical Time (h) |
| Primary Amine | Benzylamine | EtOH | TEA | 50-70 | 2-6 |
| Secondary Amine | Morpholine | MeCN | DIPEA | 25 | 1-4 |
| Thiol | Thiophenol | DMF | NaH | 0 to 25 | 2-8 |
| Alkoxide | Sodium Ethoxide | EtOH | N/A (pre-formed) | Reflux (~78) | 4-12 |
General Experimental Workflow
The logical flow from reaction setup to the final purified product is a cornerstone of reproducible synthetic chemistry.
Caption: General laboratory workflow for SNAr reactions.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Introduction: The Strategic Importance of 2,4-Dimethoxy-5-nitropyrimidine
An Application Guide for the Scale-Up Synthesis of 2,4-Dimethoxy-5-nitropyrimidine
This compound is a pivotal chemical intermediate, occupying a crucial position in the synthetic pathways leading to a variety of high-value compounds in the pharmaceutical and agrochemical industries. Its functionalized pyrimidine core makes it an ideal scaffold for building complex molecular architectures. The successful and safe scale-up synthesis of this compound is therefore a critical undertaking for any organization involved in drug development or fine chemical manufacturing. This guide provides a comprehensive, field-tested framework for the multi-kilogram synthesis of this compound, emphasizing not just the procedural steps but the underlying chemical principles and, most importantly, the non-negotiable safety protocols required for scaling up nitration chemistry.
The synthetic strategy detailed herein follows a robust and well-established two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Conversion of the readily available 2,4-dichloropyrimidine to 2,4-dimethoxypyrimidine via reaction with sodium methoxide.
-
Electrophilic Aromatic Substitution (SEAr): The controlled nitration of the electron-rich 2,4-dimethoxypyrimidine ring at the C5 position.
This document is structured to guide researchers, process chemists, and manufacturing professionals through the entire workflow, from laboratory-scale verification to pilot-plant execution.
Part 1: The Synthetic Pathway - Mechanism and Rationale
The overall transformation is depicted in the scheme below. Understanding the causality behind each step is fundamental to successful scale-up.
Step 1: Synthesis of 2,4-dimethoxypyrimidine
This reaction is a classic SNAr process. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack. The two chlorine atoms are excellent leaving groups.
-
Causality of Reagent Choice: Sodium methoxide is a strong, unhindered nucleophile that readily displaces the chloride ions. Methanol is typically used as the solvent as it is the conjugate acid of the nucleophile, preventing unwanted side reactions and ensuring good solubility of the sodium methoxide.
-
Reaction Control: The reaction is exothermic. While less hazardous than the subsequent nitration step, temperature control is still important to prevent pressure buildup and ensure reaction selectivity. The reaction is typically run at reflux to ensure it proceeds to completion in a reasonable timeframe.
Step 2: Nitration of 2,4-dimethoxypyrimidine
This is the most critical and hazardous step of the synthesis. The two methoxy groups are strongly activating, electron-donating groups, making the pyrimidine ring highly reactive towards electrophilic substitution. The C5 position is the most electron-rich and sterically accessible site for nitration.
-
Causality of Reagent Choice: A mixture of fuming nitric acid and concentrated sulfuric acid is the standard nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
The Criticality of Temperature Control: This electrophilic substitution is a highly exothermic reaction. The potential for thermal runaway is the single greatest hazard in this process.[1] Poor temperature control can lead to a rapid, uncontrollable increase in reaction rate and temperature, resulting in violent decomposition, pressure buildup, and the potential for explosion.[2] Furthermore, elevated temperatures can promote the formation of over-nitrated byproducts, which are often thermally unstable.[1]
-
Scale-Up Hazard: The risk of thermal runaway is magnified during scale-up due to the decrease in the surface-area-to-volume ratio of the reactor.[1] This fundamentally reduces the efficiency of heat removal from the reaction mass, making precise control of reagent addition and jacket cooling paramount. Reaction Calorimetry (RC) studies are essential before scaling to quantify the heat of reaction and determine the maximum safe addition rate.[3][4]
Part 2: Hazard Analysis and Safety Imperatives
Scaling any chemical process requires a thorough hazard evaluation. For nitrations, this is a matter of operational life and death.
| Hazard Identification | Risk Assessment | Mitigation Strategy |
| Thermal Runaway | High: Highly exothermic reaction with potential for catastrophic failure of the reactor.[1][5] | - Slow, subsurface addition of nitrating mixture. - Continuous monitoring and control of internal temperature. - Use of a reactor with adequate cooling capacity and an emergency quenching plan. - Perform Reaction Calorimetry (RC1) to determine thermal profile before scale-up.[3] |
| Release of Toxic Gases | High: The reaction can release toxic nitrogen oxide (NOx) gases, especially during quenching or in the event of a temperature excursion.[5] | - Conduct the reaction in a well-ventilated area or a contained system (fume hood or walk-in hood). - Vent reactor exhaust through a caustic scrubber to neutralize acidic NOx gases. |
| Corrosive Reagents | High: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and are strong oxidizing agents. | - Use appropriate Personal Protective Equipment (PPE): acid-resistant gloves, apron, face shield, and safety glasses. - Ensure all equipment (reactor, lines, probes) is constructed of compatible materials (e.g., glass, Hastelloy). |
| Unstable Products | Medium: Nitroaromatic compounds can be thermally sensitive. Impurities can lower their decomposition temperature.[4] | - Avoid overheating during work-up and isolation. - Perform Differential Scanning Calorimetry (DSC) on the final product to determine its thermal stability.[2] |
Part 3: Detailed Scale-Up Protocols
These protocols are designed for a nominal 1 kg scale of the final product. All operations should be conducted by trained personnel in a suitable chemical production facility.
Workflow Visualization
The following diagram outlines the complete manufacturing workflow.
Caption: Overall workflow for the synthesis of this compound.
Protocol 1: Synthesis of 2,4-Dimethoxypyrimidine
Equipment:
-
20 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and addition port.
-
Heating/cooling mantle.
Materials:
| Reagent | Molar Mass | Quantity | Moles | Equivalents |
| 2,4-Dichloropyrimidine | 148.98 g/mol | 2.00 kg | 13.43 mol | 1.0 |
| Sodium Methoxide | 54.02 g/mol | 1.59 kg | 29.43 mol | 2.19 |
| Methanol | 32.04 g/mol | 10 L | - | - |
| Toluene | 92.14 g/mol | 8 L | - | - |
| Water | 18.02 g/mol | 10 L | - | - |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charge: Charge methanol (10 L) and sodium methoxide (1.59 kg) to the reactor. Stir until the sodium methoxide is fully dissolved. A slight exotherm will be observed.
-
Substrate Addition: Slowly add a solution of 2,4-dichloropyrimidine (2.00 kg) in toluene (2 L) to the reactor over 30-45 minutes. Maintain the internal temperature below 40 °C.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (~65-70 °C) and maintain for 4-6 hours.
-
In-Process Control (IPC): Take an aliquot of the reaction mixture, quench it with water, extract with ethyl acetate, and analyze by HPLC or TLC to confirm the disappearance of the starting material.
-
Solvent Removal: Once the reaction is complete, configure the reactor for distillation and remove approximately 8 L of methanol under atmospheric pressure.
-
Work-up: Cool the reactor contents to 20-25 °C. Add water (10 L) and toluene (6 L). Stir vigorously for 15 minutes.
-
Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Extraction: Wash the organic layer with 2 L of water. Separate the layers.
-
Drying and Concentration: Transfer the organic layer to a clean vessel containing anhydrous sodium sulfate or pass it through a column of a drying agent. Concentrate the dried solution under reduced pressure to yield 2,4-dimethoxypyrimidine as an oil or low-melting solid. This intermediate is typically used directly in the next step without further purification.
Protocol 2: Synthesis of this compound
Equipment:
-
20 L glass-lined reactor with overhead stirrer, temperature probe, and a pressure-equalizing dropping funnel.
-
Efficient cooling system capable of maintaining -5 °C to 0 °C.
-
Caustic scrubber for off-gas treatment.
Materials:
| Reagent | Molar Mass | Quantity | Moles | Equivalents |
| 2,4-Dimethoxypyrimidine | 140.14 g/mol | ~1.88 kg (from Step 1) | 13.43 mol | 1.0 |
| Concentrated H₂SO₄ (98%) | 98.08 g/mol | 4.0 L (~7.36 kg) | 75.0 mol | 5.6 |
| Fuming HNO₃ (90%) | 63.01 g/mol | 0.95 L (~1.43 kg) | 20.4 mol | 1.5 |
| Ice/Water | - | 20 kg | - | - |
Procedure:
-
Nitrating Mixture Preparation: In a separate vessel, carefully and slowly add fuming nitric acid (0.95 L) to chilled (0-5 °C) concentrated sulfuric acid (4.0 L) with stirring. Caution: Highly exothermic and corrosive. Prepare this mixture just before use and keep it cool.
-
Reactor Charge: Charge the crude 2,4-dimethoxypyrimidine from the previous step into the 20 L reactor.
-
Cooling: Cool the reactor contents to 0-5 °C.
-
Nitrating Agent Addition: THIS IS THE MOST CRITICAL STEP. Slowly add the pre-made nitrating mixture to the reactor via the dropping funnel over a period of 2-3 hours. The addition must be subsurface if possible. MAINTAIN THE INTERNAL TEMPERATURE STRICTLY BETWEEN 0-10 °C. An immediate exotherm will be observed upon addition. The addition rate must be controlled by the cooling capacity of the reactor. If the temperature rises above 10 °C, immediately stop the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours.
-
In-Process Control (IPC): Carefully take an aliquot of the reaction, quench it into a large excess of ice, and extract with ethyl acetate. Analyze by HPLC or TLC to confirm reaction completion.
-
Quenching: In a separate, larger vessel (e.g., 50 L), prepare a slurry of 20 kg of ice and water. With vigorous stirring, slowly transfer the reaction mixture into the ice/water slurry. The rate of transfer should be controlled to keep the quench pot temperature below 20 °C. A yellow solid will precipitate.
-
Isolation: Stir the slurry for 30 minutes, then filter the solid product using a suitable filter (e.g., Nutsche filter).
-
Washing: Wash the filter cake thoroughly with cold water (3 x 5 L) until the washings are neutral (pH 6-7). This is critical to remove residual acid.
-
Final Wash: Wash the cake with cold heptane (2 L) to aid in drying.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Part 4: Data, Analysis, and Final Product Characterization
Expected Results
| Parameter | Step 1 (Intermediate) | Step 2 (Final Product) |
| Product Name | 2,4-Dimethoxypyrimidine | This compound |
| Appearance | Colorless to pale yellow oil | Light yellow to yellow crystalline solid |
| Expected Yield | 90-95% (crude) | 85-92% (from intermediate) |
| Purity (by HPLC) | >95% (typical) | >98.5% |
| Melting Point | - | 92-95 °C |
Analytical Methods for Quality Control
-
High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress and determining the final purity of the product. A typical method would use a C18 column with a water/acetonitrile gradient.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of the intermediate and final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[7]
-
Differential Scanning Calorimetry (DSC): To assess the thermal stability of the final product, which is crucial for safety during storage and handling.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-step extraction and determination of 513 psychoactive substances, drugs, and their metabolites from hair by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of 2,4-Dimethoxy-5-nitropyrimidine for Advanced Biological Assays
Abstract
The 2,4-dimethoxy-5-nitropyrimidine scaffold is a privileged starting material in medicinal chemistry and chemical biology. Its inherent electronic properties, characterized by an electron-deficient pyrimidine ring activated by a potent nitro group, provide a versatile platform for targeted chemical modification. This application note details two primary derivatization strategies: regioselective nucleophilic aromatic substitution (SNAr) at the C4-methoxy position and functionalization via reduction of the C5-nitro group. We provide field-proven, step-by-step protocols for these transformations, explain the chemical principles governing reaction outcomes, and illustrate how these derivatives can be applied as kinase inhibitors in biological assays. The methodologies are designed to be robust and adaptable, empowering researchers to generate novel chemical probes, compound libraries, and potential therapeutic leads.
Introduction: The Versatility of the this compound Core
Pyrimidine derivatives are foundational to numerous biological processes and represent a core structural motif in a significant number of FDA-approved drugs.[1][2] The this compound scaffold is particularly valuable due to its predictable reactivity at three key positions. The electron-withdrawing nitro group profoundly influences the pyrimidine ring's electronics, making the C2 and C4 positions highly susceptible to nucleophilic attack. Furthermore, the nitro group itself serves as a synthetic handle, which can be readily converted into a nucleophilic amino group.
This guide focuses on harnessing this reactivity to create functionalized molecules for biological assays. The two primary avenues for derivatization are:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the methoxy groups by various nucleophiles (e.g., amines, thiols) to introduce diverse side chains.
-
Nitro Group Reduction and Subsequent Acylation: Conversion of the nitro group to an amine, which can then be functionalized, for instance, through amide bond formation.
These strategies allow for the attachment of reporter tags (fluorophores, biotin), linkers for bioconjugation, or pharmacophoric elements designed to interact with specific biological targets like protein kinases.[3][4]
Strategic Derivatization Pathways
Strategy 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for modifying electron-deficient aromatic systems.[5][6] In the case of 2,4-dichloropyrimidines (a related substrate), substitution generally favors the C4 position over the C2 position.[6] This selectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4, which is para to one of the ring nitrogens.[7] A similar principle applies to this compound, where the C4-methoxy group is the more labile leaving group.
The presence of the C5-nitro group further activates the ring, facilitating the reaction under relatively mild conditions.[5][8] This pathway is ideal for introducing amine-containing side chains, which are crucial for establishing interactions with many biological targets, including the hinge region of protein kinases.
Figure 1: SNAr reaction at the C4 position.
Protocol 1: SNAr with a Primary Amine
This protocol describes a general procedure for the substitution of the C4-methoxy group with a primary amine.
Materials:
-
This compound
-
Primary amine of interest (e.g., benzylamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the primary amine (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with EtOAc (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-amino-2-methoxy-5-nitropyrimidine derivative.
Table 1: Expected Outcomes for SNAr Derivatization
| Parameter | Expected Result | Notes |
| Yield | 60-90% | Highly dependent on the nucleophilicity and steric bulk of the amine. |
| ¹H NMR | Disappearance of one OMe singlet (~4.0-4.1 ppm). Appearance of new peaks corresponding to the 'R' group. | The remaining C2-OMe singlet will be observable. |
| LC-MS | A new peak with the expected mass-to-charge ratio (M+H)⁺ for the product. | Confirms successful substitution. |
| Purity (post-chromatography) | >95% | Essential for accurate biological assay results. |
Strategy 2: Nitro Group Reduction and Subsequent Functionalization
Reducing the C5-nitro group to a primary amine unlocks a completely different avenue for derivatization. This transformation converts an electron-withdrawing group into a versatile electron-donating and nucleophilic group. The resulting 5-aminopyrimidine is a key intermediate for introducing functionalities via acylation, sulfonylation, or reductive amination.
A variety of methods can be employed for nitro group reduction, including catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂).[9][10][11] Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields, provided other functional groups in the molecule are stable to these conditions.[11]
Figure 2: Two-step derivatization via nitro reduction and amidation.
Protocol 2: Reduction of the Nitro Group
Materials:
-
This compound
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (approx. 10% by weight of the starting material) to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times). Maintain a positive pressure of H₂ using a balloon.
-
Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-6 hours.
-
Once complete, carefully vent the H₂ atmosphere and purge the flask with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 5-amino-2,4-dimethoxypyrimidine, which is often used in the next step without further purification.
Protocol 3: Amide Coupling of the 5-Aminopyrimidine
Materials:
-
Crude 5-amino-2,4-dimethoxypyrimidine from Protocol 2
-
Carboxylic acid of interest (R-COOH) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the crude 5-amino-2,4-dimethoxypyrimidine (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (3.0 eq) to the mixture and cool the solution to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1 (Step 5-7).
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final amide derivative.
Table 2: Expected Outcomes for Nitro Reduction and Amide Coupling
| Step | Parameter | Expected Result | Notes |
| Reduction | Yield | >90% (crude) | Product can be unstable; proceed to the next step quickly. |
| LC-MS | Complete conversion to a product with a mass 30 Da lower than the starting material. | Confirms reduction of NO₂ to NH₂. | |
| Coupling | Yield | 50-85% | Dependent on the carboxylic acid used. |
| ¹H NMR | Appearance of a new amide N-H signal (often a broad singlet). | ||
| LC-MS | A new peak with the expected mass-to-charge ratio (M+H)⁺ for the final amide. | Confirms successful coupling. |
Application in Biological Assays: Kinase Inhibitor Development
The pyrimidine scaffold is a well-established "hinge-binder" in protein kinase inhibitors, forming key hydrogen bonds with the kinase hinge region.[2] The derivatization strategies outlined above are directly applicable to the synthesis of kinase inhibitor libraries.[3][12]
-
SNAr (Strategy 1): Can be used to install various substituted anilines or benzylamines at the C4 position. These groups can occupy the ATP-binding pocket and form additional interactions, thereby increasing potency and selectivity.
-
Amide Coupling (Strategy 2): The C5 position points towards the solvent-exposed region of the ATP pocket in many kinases. Functionalizing the C5-amine allows for the introduction of solubilizing groups or linkers for attaching probes without disrupting the core hinge-binding interaction.
Figure 3: Workflow from derivatization to biological evaluation.
Protocol 4: General In Vitro Kinase Inhibition Assay
This protocol provides a general outline for assessing the inhibitory activity of a synthesized derivative against a target kinase using a luminescence-based assay like ADP-Glo™.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized pyrimidine derivative in DMSO, typically starting from 1 mM. Further dilute in the appropriate kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, combine the kinase, its specific substrate, and ATP in the kinase assay buffer.
-
Inhibition: Add the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent, which converts ADP to ATP. Then, add the Kinase Detection Reagent to generate a luminescent signal proportional to the ATP amount.
-
Data Analysis: Measure luminescence using a plate reader. The amount of ADP produced is inversely proportional to the kinase inhibition. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
The this compound scaffold offers a robust and predictable platform for chemical derivatization. By employing regioselective SNAr reactions or a nitro-reduction/functionalization sequence, researchers can efficiently generate a diverse array of molecules. The protocols detailed herein provide a reliable foundation for synthesizing these derivatives, which can then be seamlessly integrated into biological screening workflows, such as kinase inhibition assays, to identify and optimize novel bioactive compounds for research and drug development.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dimethoxy-5-nitropyrimidine
Welcome to the technical support center for the synthesis of 2,4-dimethoxy-5-nitropyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate. We will delve into common experimental challenges, provide scientifically grounded solutions, and offer detailed protocols to enhance reaction efficiency and yield. Our focus is on the direct nitration of 2,4-dimethoxypyrimidine, a common yet sensitive transformation.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format, emphasizing the causality behind each troubleshooting step.
Q1: My reaction yield of this compound is consistently low (<40%). What are the primary causes and how can I improve it?
A1: Consistently low yields are often traced back to three main factors: incomplete reaction, product degradation, or mechanical loss during workup.
-
Incomplete Reaction: The nitration of the electron-rich 2,4-dimethoxypyrimidine ring is typically fast. If you observe significant starting material via TLC or LC-MS analysis, consider the quality of your nitrating agent. The active electrophile, the nitronium ion (NO₂⁺), is generated from a mixture of nitric and sulfuric acid.[1] If your acids are old or have absorbed atmospheric moisture, the concentration of the nitronium ion will be reduced.
-
Solution: Use fresh, high-purity concentrated nitric acid (≥68%) and sulfuric acid (≥98%). Ensure your glassware is scrupulously dry before starting the reaction.
-
-
Product and Starting Material Degradation: The 2,4-dimethoxypyrimidine scaffold is activated towards electrophilic attack but can also be susceptible to degradation under harsh acidic conditions. The methoxy groups can be hydrolyzed, or the ring itself can be oxidized by the strong oxidizing medium, often leading to a dark, tarry reaction mixture.[2]
-
Solution: The most critical parameter to control is temperature . The reaction is highly exothermic. Maintain a strict internal reaction temperature, typically between 0°C and 5°C, during the addition of the substrate to the mixed acid. Use an efficient cooling bath (e.g., ice-salt or a cryocooler) and add the substrate slowly and dropwise.
-
-
Loss During Workup: The product, this compound, has moderate polarity. During the quenching step (pouring the reaction mixture onto ice), some product may remain in the acidic aqueous phase. Insufficient extraction will lead to significant loss.
-
Solution: After quenching, ensure the pH of the aqueous solution is neutralized carefully (e.g., with solid NaHCO₃ or a cold, concentrated NaOH solution) before extraction. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions (at least 3-4 times) to maximize recovery.
-
Q2: My reaction mixture turns dark brown or black upon adding the starting material. What is causing this, and is the reaction salvageable?
A2: A rapid color change to a dark, tar-like consistency is a strong indicator of uncontrolled side reactions, primarily oxidation and polymerization.[2] This is almost always due to an exothermic event where the local temperature spikes significantly.
-
Causality: The pyrimidine ring, activated by two methoxy groups, is highly electron-rich and thus easily oxidized.[3] A rapid increase in temperature dramatically accelerates the rate of these undesirable oxidation pathways over the desired nitration pathway.
-
Troubleshooting Steps:
-
Temperature Control: This is the most critical factor. Pre-cool the mixed acid to 0°C before beginning the addition of 2,4-dimethoxypyrimidine.
-
Rate of Addition: Add the substrate very slowly, dropwise, ensuring the internal temperature does not rise above 5-10°C.
-
Substrate Solution: Instead of adding the solid 2,4-dimethoxypyrimidine directly, consider dissolving it in a small amount of a co-solvent like concentrated sulfuric acid and adding this solution dropwise. This aids in better heat dissipation.
-
Salvageability: A dark, tarry mixture often indicates a very low yield of the desired product. While it may be possible to extract a small amount of product, it is often more efficient to discard the run and optimize the reaction conditions, focusing on strict temperature control.
-
Q3: My TLC/LC-MS analysis shows multiple spots/peaks. What are the likely impurities?
A3: The presence of multiple spots indicates a mixture of starting material, product, and byproducts. Common impurities include:
-
Unreacted Starting Material (2,4-dimethoxypyrimidine): This will be the least polar spot on a normal-phase TLC plate. Its presence indicates an incomplete reaction.
-
Over-nitrated Products (e.g., 2,4-dimethoxy-5,6-dinitropyrimidine): While sterically hindered, dinitration can occur, especially with prolonged reaction times or higher temperatures.[4] These products would be significantly more polar than the desired mono-nitro product.
-
Hydrolysis Products (e.g., 4-methoxy-5-nitro-2(1H)-pyrimidinone): The methoxy groups can be labile to the strong acidic conditions.[5] Hydrolysis of one of the methoxy groups results in a more polar byproduct.
-
Oxidative Degradation Products: These often appear as a streak or baseline material on TLC, corresponding to the tar observed in the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the nitration of 2,4-dimethoxypyrimidine?
A1: A general, optimized protocol involves the slow addition of the pyrimidine substrate to a pre-cooled mixture of nitric and sulfuric acids. Please see the detailed Experimental Protocol section below for a step-by-step guide.
Q2: What is the mechanism of nitration on the pyrimidine ring?
A2: The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[1] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich pyrimidine ring acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). A weak base, such as HSO₄⁻ or water, then deprotonates the carbon at the site of substitution, restoring aromaticity and yielding the final product.
Q3: What are the critical safety precautions when working with mixed acid?
A3: Mixed acid (concentrated H₂SO₄ and HNO₃) is extremely corrosive and a powerful oxidizing agent.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves (butyl rubber or Viton are recommended).
-
Fume Hood: All operations must be performed in a certified chemical fume hood.
-
Quenching: The quenching of the reaction by pouring it onto ice is highly exothermic and can release NOx fumes. Perform this step slowly and carefully in the fume hood.
-
Spills: Have a spill kit containing a neutralizer like sodium bicarbonate readily available.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the characteristic aromatic proton signal and the shifts of the methoxy groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): An excellent tool for assessing purity and identifying low-level impurities.[7][8]
Data & Protocols
Table 1: Troubleshooting Guide Summary
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Consistently Low Yield | 1. Incomplete Reaction (old reagents) 2. Product/Substrate Degradation 3. Loss during workup | 1. Use fresh, anhydrous HNO₃ and H₂SO₄. 2. Maintain strict temperature control (0-5°C). 3. Neutralize before extraction; perform multiple extractions. |
| Dark/Tarry Mixture | Uncontrolled exotherm leading to oxidation and polymerization. | Pre-cool mixed acid to 0°C; add substrate slowly dropwise; ensure efficient stirring. |
| Multiple Spots on TLC | 1. Unreacted Starting Material 2. Over-nitration 3. Hydrolysis of methoxy groups | 1. Increase reaction time slightly or check reagent quality. 2. Keep reaction time and temperature to a minimum. 3. Avoid excessive temperatures and prolonged exposure to acid. |
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dimethoxypyrimidine (1.0 eq)[9]
-
Concentrated Sulfuric Acid (98%, ~4-5 mL per gram of substrate)
-
Concentrated Nitric Acid (68-70%, 1.1 eq)
-
Dichloromethane or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
Preparation of Mixed Acid: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.
-
Slowly, dropwise, add the concentrated nitric acid (1.1 eq) to the cold sulfuric acid. Maintain the temperature below 10°C during this addition. Stir the resulting mixed acid at 0°C for 15 minutes.
-
Reaction: Slowly add 2,4-dimethoxypyrimidine (1.0 eq) portion-wise or as a solution in a minimal amount of H₂SO₄ to the cold mixed acid over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the cold aqueous slurry carefully with a saturated solution of sodium bicarbonate or by adding solid sodium bicarbonate in portions until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol: Purification by Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable eluent system, determined by TLC (e.g., starting with 9:1 Hexanes:Ethyl Acetate).
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of Hexanes:Ethyl Acetate, collecting fractions.
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound as a solid.[10][11]
Visualizations
Reaction Pathway
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mass spectrometry of 2,4-dialkoxy-5-bromopyrimidines - Institute of Physical Chemistry PAS [rcin.org.pl]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4-Dimethoxypyrimidine | C6H8N2O2 | CID 137976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,4-Dimethoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2,4-dimethoxy-5-nitropyrimidine is a critical step in the development of various pharmaceutical compounds. The most common route involves the nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-nitropyrimidine with sodium methoxide. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide provides a comprehensive overview of these challenges and offers practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Issue 1: Low Yield of the Desired this compound
Question: My reaction is showing a low yield of the final product, and I'm observing multiple spots on my TLC plate. What are the likely causes and how can I improve the yield?
Answer: A low yield of this compound is often attributable to incomplete reaction or the formation of stable side products. The primary culprits are mono-substituted intermediates and hydrolysis byproducts.
Causality and Key Side Products:
-
Incomplete Substitution: The chlorine atom at the C4 position of 2,4-dichloro-5-nitropyrimidine is more susceptible to nucleophilic attack than the chlorine at the C2 position. This is due to the greater resonance stabilization of the Meisenheimer intermediate formed during substitution at C4. Consequently, a significant side product is often 2-chloro-4-methoxy-5-nitropyrimidine . If the reaction is not driven to completion, this mono-substituted compound can be a major impurity.
-
Hydrolysis of Starting Material: The starting material, 2,4-dichloro-5-nitropyrimidine, is highly sensitive to moisture.[1] Any water present in the reaction solvent (methanol) or on the glassware can lead to the formation of hydroxy-substituted pyrimidines, such as 2-chloro-4-hydroxy-5-nitropyrimidine , which are generally more polar and can complicate purification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Sodium Methoxide Stoichiometry | Use a slight excess of sodium methoxide (2.2 to 2.5 equivalents). | To ensure complete substitution of both chlorine atoms and drive the reaction to completion. |
| Reaction Temperature | Maintain a controlled temperature, typically between 40-60°C. | Higher temperatures can accelerate the second substitution but may also promote side reactions if not carefully controlled. |
| Reaction Time | Monitor the reaction by TLC until the starting material and mono-substituted intermediate are consumed. | Incomplete reactions are a common source of low yields. |
| Solvent and Glassware | Use freshly dried methanol and ensure all glassware is oven-dried. | To minimize hydrolysis of the starting material.[1] |
Issue 2: Difficulty in Purifying the Final Product
Question: I have a significant amount of a closely-eluting impurity on my TLC and column chromatography is proving ineffective. How can I purify my this compound?
Answer: The primary impurity that is often difficult to separate from the desired product is the mono-substituted intermediate, 2-chloro-4-methoxy-5-nitropyrimidine, due to their similar polarities.
Analytical Characterization:
-
Thin-Layer Chromatography (TLC): A solvent system of hexane and ethyl acetate (e.g., 3:1 to 1:1) can often resolve the starting material, mono-substituted, and di-substituted products. The Rf values will increase with the degree of methoxylation (2,4-dimethoxy > 2-chloro-4-methoxy > 2,4-dichloro).
-
1H NMR Spectroscopy: The desired product will show two distinct singlets for the two methoxy groups and a singlet for the pyrimidine proton. The mono-chloro intermediate will have one methoxy singlet and a pyrimidine proton singlet, with chemical shifts slightly different from the final product.
-
Mass Spectrometry (MS): The mass spectrum will clearly distinguish between the di-chloro, mono-chloro-mono-methoxy, and di-methoxy products based on their molecular weights and isotopic patterns of chlorine.
Purification Strategies:
-
Optimized Column Chromatography:
-
Recrystallization:
-
Solvent Selection: A solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures is ideal. Ethanol, isopropanol, or a mixture of ethanol and water can be effective.[3]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to promote the formation of pure crystals.[4]
-
Caption: Purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic procedure for this compound?
A1: The synthesis generally involves two main steps: the chlorination of 5-nitrouracil to form 2,4-dichloro-5-nitropyrimidine, followed by the substitution with sodium methoxide.
Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine [5]
-
To a flask equipped with a reflux condenser and a stirrer, add 5-nitrouracil and phosphorus oxychloride (POCl3).
-
Slowly add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (around 100-110°C) and monitor the reaction by TLC.
-
After completion, cool the mixture and remove the excess POCl3 under reduced pressure.
-
Carefully quench the residue with ice water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
To this solution, add a solution of 2,4-dichloro-5-nitropyrimidine in anhydrous methanol dropwise at a controlled temperature (e.g., 0-10°C).
-
After the addition, allow the reaction to warm to room temperature or gently heat (e.g., 40-60°C) and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to yield the crude this compound.
Q2: Are there any other potential side reactions I should be aware of?
A2: While incomplete substitution and hydrolysis are the most common, other side reactions can occur:
-
Reaction with Impurities in Sodium Methoxide: Commercially available sodium methoxide can contain sodium hydroxide. This can lead to the formation of hydroxy-substituted byproducts. It is recommended to use freshly prepared sodium methoxide or a high-purity commercial source.
-
Thermal Degradation: Although pyrimidines are generally stable, prolonged exposure to high temperatures can lead to degradation.[6] It is advisable to use the minimum effective temperature for the reaction.
Q3: What are the expected 1H NMR chemical shifts for the product and the main mono-substituted impurity?
A3: While the exact chemical shifts can vary depending on the solvent, the following are approximate values in CDCl3:
-
This compound:
-
δ ~4.1-4.2 ppm (s, 3H, OCH3)
-
δ ~4.2-4.3 ppm (s, 3H, OCH3)
-
δ ~8.9-9.0 ppm (s, 1H, pyrimidine-H)
-
-
2-Chloro-4-methoxy-5-nitropyrimidine:
-
δ ~4.1-4.2 ppm (s, 3H, OCH3)
-
δ ~8.7-8.8 ppm (s, 1H, pyrimidine-H)
-
The absence of a second methoxy signal and the upfield shift of the pyrimidine proton are key indicators of the mono-substituted impurity.
References
Technical Support Center: Degradation of 2,4-Dimethoxy-5-nitropyrimidine and Its Prevention
Welcome to the technical support center for 2,4-Dimethoxy-5-nitropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the use of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Unexpectedly low yield or product purity in reactions involving this compound.
Question: I am using this compound as a starting material, but my reaction is yielding less product than expected, and I'm observing several impurities. What could be the cause?
Answer:
The primary suspect in this scenario is the degradation of your this compound starting material. This compound, while stable under optimal conditions, is susceptible to degradation through several pathways, primarily hydrolysis and photodegradation.
Causality Explained:
-
Hydrolysis: The methoxy groups on the pyrimidine ring are susceptible to hydrolysis, particularly in the presence of acidic or basic conditions. This can lead to the formation of hydroxylated pyrimidine derivatives, which may not participate in your desired reaction or could lead to side products. The presence of the electron-withdrawing nitro group can influence the reactivity of the methoxy groups.
-
Photodegradation: Nitroaromatic compounds are known to be sensitive to light.[1] UV radiation can induce photochemical reactions, leading to the cleavage of bonds and the formation of various degradation products.[2][3]
Troubleshooting Steps & Solutions:
-
Verify Starting Material Purity: Before use, confirm the purity of your this compound using an appropriate analytical technique such as HPLC, GC, or NMR.[4] Compare the results to the certificate of analysis.
-
Optimize Reaction Conditions:
-
pH Control: If your reaction conditions are not strictly neutral, consider if hydrolysis could be a factor. Buffer your reaction mixture if possible.
-
Light Protection: Conduct your reactions in amber glassware or cover your reaction setup with aluminum foil to protect it from light.
-
-
Proper Storage: Ensure the compound is stored according to the manufacturer's recommendations, which typically involve a cool, dry, and dark environment under an inert atmosphere.[5][6]
Issue 2: The appearance of a yellow or brownish tint in the solid this compound or its solutions.
Question: My solid this compound, which was initially a light-colored powder, has developed a yellowish or brownish hue. Is this a sign of degradation?
Answer:
Yes, a change in color is a strong indicator of degradation. The formation of colored impurities often results from the decomposition of the nitro group and subsequent side reactions.
Causality Explained:
The nitro group in this compound is a chromophore. Degradation pathways can lead to the formation of complex, conjugated systems that absorb light in the visible spectrum, resulting in a colored appearance. This can be exacerbated by exposure to light, heat, or reactive chemicals.[7]
Troubleshooting Steps & Solutions:
-
Visual Inspection: Always visually inspect your starting material before use. Any significant color change from the expected appearance should be a red flag.
-
Purification: If you suspect degradation, you may be able to repurify the material. Recrystallization from a suitable solvent system can often remove colored impurities.[7] For more persistent impurities, column chromatography may be necessary.[7]
-
Activated Charcoal Treatment: For solutions that have developed a color, treatment with a small amount of activated charcoal can help adsorb the colored impurities.[7] However, this should be done cautiously as excessive use can also lead to the loss of your desired product.[7]
Issue 3: Inconsistent results in biological assays using this compound.
Question: I am getting variable results in my biological assays. Could the stability of this compound in my assay buffer be the problem?
Answer:
Absolutely. The stability of your compound in the aqueous environment of a biological assay is critical for obtaining reproducible results. Degradation in the assay buffer can lead to a lower effective concentration of the active compound and the introduction of potentially interfering degradation products.
Causality Explained:
Aqueous buffers, especially at physiological pH and temperature, can promote the hydrolysis of the methoxy groups on the pyrimidine ring. The rate of degradation will depend on the specific pH, temperature, and composition of your buffer.
Troubleshooting Steps & Solutions:
-
Stability Study: Perform a preliminary stability study of this compound in your specific assay buffer.
-
Prepare a stock solution of the compound in the buffer.
-
Incubate the solution under your assay conditions (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples at each time point by HPLC to quantify the amount of remaining parent compound.[4]
-
-
Freshly Prepared Solutions: Always use freshly prepared solutions of this compound for your assays to minimize the impact of degradation.
-
Solvent Considerations: If the compound is poorly soluble in your aqueous buffer, consider using a co-solvent like DMSO. However, be mindful of the final DMSO concentration in your assay, as it can also have biological effects.
Section 2: Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5][6] For optimal shelf life, storage at -20°C is recommended.[6] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and air.[5]
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn.[8] If there is a risk of generating dust, a respirator should be used.[5] Always handle the compound in a well-ventilated area or a chemical fume hood.[8]
Degradation Pathways
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways are:
-
Hydrolysis: Cleavage of the methoxy ether bonds, particularly under acidic or basic conditions, to form hydroxylated pyrimidines.[9]
-
Photodegradation: Decomposition upon exposure to light, especially UV radiation, which is a common characteristic of nitroaromatic compounds.[1]
-
Thermal Degradation: While generally stable at room temperature, elevated temperatures can accelerate decomposition.[10]
Visualizing Degradation Pathways
Below is a simplified diagram illustrating the potential primary degradation pathways.
Caption: Potential degradation pathways of this compound.
Analytical Methods for Detecting Degradation
Q4: What analytical techniques are best for detecting and quantifying the degradation of this compound?
A4: The following methods are highly effective:
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | The most common and reliable method for separating and quantifying the parent compound and its degradation products.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile degradation products.[11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides structural information about the degradation products, aiding in their identification.[4][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to characterize the structure of isolated degradation products. |
| UV-Visible Spectroscopy | Can monitor changes in the absorption spectrum, which may indicate degradation, but is less specific than chromatographic methods.[4] |
Experimental Protocol: HPLC Method for Stability Analysis
This protocol provides a general framework for assessing the stability of this compound.
Caption: Workflow for an HPLC-based stability study.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a solution of this compound in the desired buffer at a known concentration.
-
Incubation: Place the solution in a temperature-controlled environment that mimics your experimental conditions (e.g., a 37°C water bath). Protect the solution from light.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the solution.
-
Quenching: Immediately quench any further degradation by, for example, diluting the aliquot in the mobile phase or a strong organic solvent like acetonitrile.
-
HPLC Analysis: Inject the quenched sample into an HPLC system equipped with a suitable C18 column and a UV detector.
-
Data Analysis: Integrate the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (T=0).
-
Interpretation: A significant decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Section 3: The Role in Drug Discovery
Q5: Why is understanding the stability of this compound important in drug discovery?
A5: The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common core in many biologically active compounds and approved drugs.[13] this compound serves as a versatile building block in the synthesis of novel therapeutic agents.[14] Understanding its stability is crucial for:
-
Reproducibility: Ensuring consistent results in synthetic reactions and biological screening.
-
Accurate Structure-Activity Relationship (SAR) Studies: Degradation can lead to misleading SAR data if the tested compound is not what it is presumed to be.
-
Process Development: Developing robust and scalable synthetic routes for potential drug candidates.
-
Safety and Toxicology: Degradation products may have different toxicological profiles than the parent compound.
The methoxy groups, in particular, can influence a molecule's physicochemical properties and how it binds to a biological target.[15] Therefore, maintaining the integrity of this functional group is often critical to the desired biological activity.
References
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmr.net.in [ijmr.net.in]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. datapdf.com [datapdf.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry [pubs.usgs.gov]
- 12. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Conditions for 2,4-Dimethoxy-5-nitropyrimidine Reactions
Welcome to the Technical Support Center for optimizing reactions involving 2,4-dimethoxy-5-nitropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during nucleophilic aromatic substitution (SNAr) and other reactions with this versatile building block. By understanding the critical role of the solvent, you can significantly improve reaction yields, minimize side products, and ensure reproducible results.
Introduction: The Pivotal Role of Solvents in Reactions of this compound
This compound is an electron-deficient heterocyclic compound, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The two methoxy groups are potential leaving groups, and their reactivity is significantly influenced by the reaction conditions, particularly the choice of solvent. The solvent not only dictates the solubility of reactants but also plays a crucial role in stabilizing intermediates and transition states, thereby influencing reaction rates and selectivity.
This guide provides a structured approach to solvent selection and optimization through a series of frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
Q: I am not observing any significant formation of my desired product when reacting this compound with an amine. What are the likely causes related to the solvent?
A: Low or no conversion in SNAr reactions of this compound is often linked to suboptimal solvent conditions. Here are the key factors to consider:
-
Poor Solubility of Reactants: this compound, like many organic compounds, has variable solubility. If either the pyrimidine substrate or your nucleophile is not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all.
-
Troubleshooting:
-
Solubility Test: Before running the reaction, perform a simple solubility test with your starting materials in the intended solvent at both room temperature and the target reaction temperature.
-
Solvent Selection: For nonpolar amines, consider using aprotic solvents like THF, dioxane, or toluene. For more polar nucleophiles, polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally good starting points.[1]
-
-
-
Inappropriate Solvent Polarity: The SNAr reaction proceeds through a charged intermediate (a Meisenheimer complex). The stability of this intermediate is highly dependent on the polarity of the solvent.
-
Polar Aprotic Solvents are Generally Preferred: Solvents like DMF, DMSO, and acetonitrile are excellent choices for SNAr reactions.[2] They possess high dielectric constants that can stabilize the charged Meisenheimer complex, thereby accelerating the reaction.
-
Protic Solvents Can Be Problematic: Protic solvents like water, methanol, and ethanol can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[2]
-
Issue 2: Formation of Multiple Products and Poor Regioselectivity
Q: My reaction is producing a mixture of products. How can the solvent influence the regioselectivity of the amination?
A: this compound has two potential sites for nucleophilic attack (the C2 and C4 positions). While both are activated by the nitro group, the solvent can play a role in directing the nucleophile to one position over the other. Based on studies of the analogous 2,4-dichloro-5-nitropyrimidine, the following trends are expected:[3][4]
-
Primary and Secondary Amines: These nucleophiles generally favor substitution at the C4 position. This preference is primarily due to electronic factors, as the C4 position is more activated by the para-nitro group.
-
Tertiary Amines: In some cases, tertiary amines have been shown to favor substitution at the C2 position.[3][4]
Solvent Effects on Regioselectivity:
While the nature of the amine is the primary determinant of regioselectivity, the solvent can have a secondary influence. A highly polar aprotic solvent that effectively solvates the transition state leading to the more electronically favored product will enhance the inherent selectivity.
Issue 3: Cleavage of a Methoxy Group and Formation of Hydroxypyrimidine Byproducts
Q: I am observing the formation of a byproduct that appears to be a hydroxypyrimidine derivative, suggesting one of the methoxy groups has been cleaved. Why is this happening and how can I prevent it?
A: The methoxy groups on this compound can act as leaving groups, especially under certain conditions. Cleavage of a methoxy group can occur through two main pathways:
-
Nucleophilic Attack by the Amine: The amine nucleophile can directly attack the methyl group of a methoxy substituent in an SN2 reaction, leading to demethylation. This is more likely to occur at elevated temperatures.
-
Reaction with Trace Water or Hydroxide: If your solvent or reagents are not anhydrous, trace amounts of water or hydroxide ions can lead to the hydrolysis of the methoxy groups.
A study on the reaction of 4,6-dimethoxy-5-nitropyrimidine with methylhydrazine in pyridine showed the formation of a 4-hydrazino-6-hydroxypyrimidine, indicating that a methoxy group was displaced.[5] This suggests that methoxy groups can indeed be labile.
Troubleshooting and Prevention:
-
Use Anhydrous Solvents and Reagents: Ensure your solvents are thoroughly dried before use, and handle hygroscopic reagents in an inert atmosphere (e.g., under nitrogen or argon).
-
Control Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can promote demethylation side reactions.
-
Choice of Base: If a base is required, use a non-nucleophilic, hindered base (e.g., diisopropylethylamine - DIPEA) instead of a stronger, more nucleophilic base that could also attack the methoxy groups.
-
Solvent Choice: In some cases, less polar aprotic solvents may reduce the propensity for methoxy group cleavage compared to highly polar ones like DMSO or DMF, where charged intermediates are more stabilized.
Experimental Protocols & Data
Protocol 1: General Procedure for Solvent Screening in Amination Reactions
This protocol provides a systematic approach to identifying the optimal solvent for the reaction of this compound with a new amine.
Materials:
-
This compound
-
Amine of interest
-
A selection of anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Small reaction vials with stir bars
-
TLC plates and appropriate eluent system
-
Heating block or oil bath
Procedure:
-
Set up Parallel Reactions: In separate, dry reaction vials, add this compound (1.0 eq) and a stir bar.
-
Add Solvents: To each vial, add a different anhydrous solvent to achieve a consistent concentration (e.g., 0.1 M).
-
Add Nucleophile: Add the amine (1.1 eq) to each vial.
-
Reaction Conditions: Stir the reactions at a set temperature (e.g., room temperature, 50 °C, or 80 °C).
-
Monitor Progress: Monitor the reactions by TLC at regular intervals (e.g., 1h, 4h, 24h) to assess the consumption of starting material and the formation of the product.
-
Analysis: Compare the TLC results to identify the solvent that gives the fastest conversion and the cleanest reaction profile (fewest side products).
Table 1: Properties of Common Solvents for SNAr Reactions
| Solvent | Abbreviation | Type | Dielectric Constant (20°C) | Boiling Point (°C) | Key Considerations |
| Dichloromethane | DCM | Polar Aprotic | 9.1 | 40 | Good for initial trials at low temperatures; moderate polarity. |
| Tetrahydrofuran | THF | Polar Aprotic | 7.6 | 66 | Ethereal solvent, good for dissolving a range of organics. |
| Acetonitrile | MeCN | Polar Aprotic | 37.5 | 82 | Highly polar, good for promoting SNAr. |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 36.7 | 153 | Excellent for SNAr, high boiling point allows for higher reaction temperatures. Can be difficult to remove. |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | 46.7 | 189 | Very high polarity and boiling point; highly effective for SNAr but can be challenging to work with. |
| Ethanol | EtOH | Polar Protic | 24.6 | 78.5 | Can solvate and deactivate the nucleophile; may lead to O-alkylation side products. |
| Toluene | - | Nonpolar | 2.4 | 111 | Useful for less polar reactants and can be a good choice for reactions at higher temperatures under anhydrous conditions. |
Visualization of Workflows and Concepts
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
References
- 1. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 2. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Technical Support Center: Catalyst Selection for 2,4-Dimethoxy-5-nitropyrimidine Synthesis
Welcome to the technical support center for the synthesis of 2,4-dimethoxy-5-nitropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to navigate the intricacies of this important synthetic transformation.
Introduction: The Critical Role of Catalyst Selection
The synthesis of this compound is a crucial step in the development of various pharmacologically active molecules. The introduction of a nitro group at the C5 position of the pyrimidine ring is a key transformation that significantly influences the molecule's biological activity. The success of this synthesis hinges on the appropriate selection of a catalyst and careful control of reaction conditions to ensure high yield and purity.
This guide provides a comprehensive overview of the catalyst systems for this reaction, detailing the underlying principles of their function and offering practical advice for overcoming common experimental hurdles.
Catalyst Selection: A Mechanistic Perspective
The nitration of 2,4-dimethoxypyrimidine is an electrophilic aromatic substitution reaction. The choice of catalyst is dictated by the need to generate a potent electrophile, the nitronium ion (NO₂⁺), and to facilitate its attack on the electron-rich pyrimidine ring.
The Premier Choice: Mixed Acid Nitration (HNO₃/H₂SO₄)
The most common and effective method for the nitration of activated pyrimidine rings is the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
Mechanism of Nitronium Ion Formation:
Sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
-
Step 1: Protonation of Nitric Acid HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻
-
Step 2: Formation of the Nitronium Ion H₂NO₃⁺ ⇌ NO₂⁺ + H₂O
The water molecule is subsequently protonated by the sulfuric acid.
Why this system is effective for 2,4-dimethoxypyrimidine:
The two methoxy groups at the C2 and C4 positions are strong electron-donating groups, which activate the pyrimidine ring towards electrophilic attack. This activation directs the incoming electrophile to the C5 position, which is ortho and para to the activating groups, leading to the desired regioselectivity.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established principles of pyrimidine nitration. Researchers should perform small-scale trials to optimize conditions for their specific setup.
Materials:
-
2,4-dimethoxypyrimidine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to -5 to 0 °C.
-
Substrate Addition: Slowly add 2,4-dimethoxypyrimidine to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 to 1:2 molar ratio with respect to the substrate). Cool this mixture in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of 2,4-dimethoxypyrimidine in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude product.
-
Work-up:
-
Filter the precipitated solid and wash it with cold water until the filtrate is neutral to pH paper.
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any residual acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure product.
Visualization of the Experimental Workflow:
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Insufficiently strong nitrating conditions. 3. Degradation of starting material or product. | 1. Increase reaction time or temperature slightly (e.g., to 10°C), monitoring carefully by TLC. 2. Increase the ratio of nitric acid and/or sulfuric acid. 3. Ensure the temperature is strictly controlled during addition and reaction. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction temperature too high. 2. Incorrect stoichiometry of reagents. | 1. Maintain the reaction temperature at or below 5°C. 2. Re-evaluate the molar ratios of the reactants. |
| Product is an Oil or Does Not Precipitate During Quenching | 1. Product is soluble in the acidic aqueous mixture. 2. Insufficient product formation. | 1. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after quenching. 2. Confirm product formation by TLC of the quenched mixture. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. | 1. Increase the reaction time or the amount of nitrating agent. 2. Purify the crude product using column chromatography. |
| Product is Darkly Colored | 1. Formation of side products due to oxidation or other side reactions. | 1. Ensure strict temperature control. 2. Consider a charcoal treatment during the recrystallization step. |
| Hydrolysis of Methoxy Groups | 1. Prolonged exposure to strong acid at elevated temperatures. | 1. Keep the reaction time to a minimum and maintain low temperatures. 2. Work up the reaction promptly upon completion. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to maintain a low temperature during the nitration reaction?
A: The nitration of aromatic compounds is a highly exothermic process. Maintaining a low temperature (0-5 °C) is critical for several reasons:
-
To control the reaction rate: This prevents a runaway reaction, which can be dangerous.
-
To minimize side reactions: Higher temperatures can lead to the formation of undesired byproducts, such as dinitrated or oxidized products.
-
To prevent degradation: The starting material and the product can be sensitive to the strongly acidic and oxidizing conditions at higher temperatures.
Q2: Can I use other nitrating agents besides the nitric acid/sulfuric acid mixture?
A: While the mixed acid system is the most common and generally effective, other nitrating agents could be explored, such as:
-
Nitronium tetrafluoroborate (NO₂BF₄): A milder nitrating agent, but may be less effective for less activated systems.
-
Dinitrogen pentoxide (N₂O₅): A powerful nitrating agent that can be used in organic solvents. However, for 2,4-dimethoxypyrimidine, the mixed acid system is well-established for providing the necessary electrophilicity and should be the first choice.
Q3: How do I know if the methoxy groups on my pyrimidine ring have been hydrolyzed?
A: Hydrolysis of the methoxy groups would lead to the formation of the corresponding hydroxypyrimidine derivatives. This can be detected by:
-
NMR Spectroscopy: The appearance of a broad signal in the ¹H NMR spectrum corresponding to the hydroxyl proton, and the disappearance of the methoxy signal (a sharp singlet). The ¹³C NMR spectrum would also show a shift in the signals for the C2 and C4 carbons.
-
Mass Spectrometry: The mass of the product would be lower than that of the expected this compound.
Q4: What is the best way to purify the final product?
A: Recrystallization is typically the most effective method for purifying this compound, as it is usually a solid product. A solvent system in which the product has good solubility at high temperatures and poor solubility at low temperatures should be chosen. Common choices include ethanol/water or ethyl acetate/hexane mixtures. If recrystallization does not provide sufficient purity, column chromatography on silica gel can be employed.
Q5: What safety precautions should I take when performing this reaction?
A: This reaction involves the use of concentrated and corrosive acids and is highly exothermic. The following safety precautions are essential:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Add reagents slowly and carefully, especially when adding the nitrating mixture and quenching the reaction on ice.
-
Have a base (e.g., sodium bicarbonate) ready to neutralize any spills.
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 2,4-Dimethoxy-5-nitropyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the nucleus of numerous therapeutic agents. The precise characterization of substituted pyrimidines, such as 2,4-Dimethoxy-5-nitropyrimidine, is not merely a procedural formality but a fundamental necessity for ensuring structural integrity, purity, and, ultimately, the safety and efficacy of potential drug candidates. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to comprehensively characterize this molecule. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring a robust and self-validating analytical workflow.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a molecule's identity and purity. A truly trustworthy characterization relies on the orthogonal and complementary nature of several methods. The data from each technique should corroborate the others, forming a self-validating system. For a molecule like this compound, a combination of spectroscopic and chromatographic methods is essential.
Caption: A typical analytical workflow for the characterization of a synthesized small molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity.
Causality Behind the Technique: The principle of NMR lies in the interaction of nuclear spins with an external magnetic field. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, which is influenced by neighboring atoms and functional groups. This sensitivity allows us to map the molecule's atomic framework.
Expected ¹H and ¹³C NMR Spectra for this compound
-
¹H NMR: The spectrum is expected to be relatively simple. Two distinct singlets should be observed for the two methoxy groups (-OCH₃) due to their different positions on the pyrimidine ring (C2 and C4). The protons on these groups will likely appear in the δ 3.8-4.2 ppm range. A single, sharp singlet for the proton at the C6 position of the pyrimidine ring is also expected, likely shifted downfield (δ 8.5-9.5 ppm) due to the electron-withdrawing effects of the adjacent nitrogen atoms and the nitro group.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbons of the two methoxy groups will resonate around δ 55-65 ppm. The pyrimidine ring carbons will appear at lower field, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group (C5) will be significantly affected, as will the carbons attached to the methoxy groups (C2 and C4).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the compound and should not have signals that overlap with the analyte's signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard single-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds is standard.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS): The Molecular Weighing Scale
Mass spectrometry provides the exact molecular weight of a compound, offering definitive confirmation of its elemental composition. It also reveals fragmentation patterns that can provide additional structural clues.
Causality Behind the Technique: MS works by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z). Soft ionization techniques like Electrospray Ionization (ESI) are excellent for determining the molecular weight as they typically produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. Harder techniques like Electron Ionization (EI) cause extensive fragmentation, creating a unique fingerprint that can aid in structural confirmation.
Expected Mass Spectrum for this compound
-
Molecular Formula: C₆H₇N₃O₄
-
Monoisotopic Mass: 185.0437 Da
-
ESI-MS: A prominent peak at m/z 186.0515, corresponding to the [M+H]⁺ ion, is expected in positive ion mode.
-
EI-MS: The molecular ion peak (M⁺˙) at m/z 185 would be observed. Characteristic fragments would likely arise from the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), or the nitro group (-NO₂).
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent system, typically a mixture of acetonitrile and water.
-
HPLC Separation (Optional but Recommended):
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Run a gradient elution, for example, from 10% to 95% acetonitrile in water (often with 0.1% formic acid to aid ionization). This step ensures that the analyzed sample is pure.
-
-
Mass Spectrometry Conditions (ESI, positive ion mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the peak corresponding to the calculated [M+H]⁺ for this compound. High-resolution mass spectrometry (e.g., TOF or Orbitrap) can confirm the elemental composition to within a few parts per million.
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is the workhorse for assessing the purity of a compound. It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.
Causality Behind the Technique: In reverse-phase HPLC (the most common mode for small organic molecules), a nonpolar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile). Compounds elute based on their polarity; more polar compounds interact less with the stationary phase and elute earlier, while less polar compounds are retained longer. The purity of the target compound is determined by the percentage of the total peak area that its own peak represents.
Experimental Protocol: Reverse-Phase HPLC
-
System Setup:
-
Column: A standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA.
-
-
Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Method Programming:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Gradient: A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. For drug development, a purity of >95% is typically required.
X-ray Crystallography: The Definitive 3D Structure
When a single crystal of sufficient quality can be grown, X-ray crystallography provides an unequivocal determination of the three-dimensional atomic arrangement in the solid state. This technique offers precise bond lengths, bond angles, and intermolecular interactions.
Causality Behind the Technique: A focused beam of X-rays is diffracted by the ordered lattice of atoms in a crystal. The resulting diffraction pattern is a function of the electron density within the crystal. By analyzing the positions and intensities of the diffracted spots, a 3D model of the molecule can be computationally reconstructed.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Grow single crystals by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents should be screened.
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and diffraction data are collected over a wide range of angles.
-
-
Structure Solution and Refinement:
-
The collected data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
This model is then refined against the experimental data to yield the final, precise structure.
-
Navigating the Spectral Silence: The Elusive 1H NMR Profile of 2,4-Dimethoxy-5-nitropyrimidine
A comprehensive search of scientific literature and spectral databases for the experimental 1H NMR spectrum of 2,4-dimethoxy-5-nitropyrimidine has revealed a notable absence of publicly available data. This data gap precludes the creation of a detailed, evidence-based comparative guide as requested. While spectroscopic information for structurally analogous compounds exists, a direct and verifiable 1H NMR analysis for the target molecule remains elusive.
For researchers and professionals in drug development, the precise structural elucidation of novel or modified heterocyclic compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone technique for this purpose, providing unambiguous evidence of a molecule's hydrogen framework. The absence of a reference spectrum for this compound presents a significant challenge for scientists working with this compound, hindering routine characterization, purity assessment, and quality control.
The Significance of the Missing Data
The 1H NMR spectrum provides invaluable information, including:
-
Chemical Shifts (δ): The position of each proton signal along the x-axis, which is indicative of its electronic environment.
-
Integration: The area under each signal, proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet), which reveals the number of neighboring protons.
-
Coupling Constants (J): The distance between the peaks in a split signal, providing information about the dihedral angle between adjacent protons.
Without this experimental data for this compound, a thorough analysis and comparison with alternative characterization techniques cannot be rigorously performed. Any attempt to create a guide with predicted or extrapolated data would lack the scientific integrity and trustworthiness required for a research and development audience.
Hypothetical Structural Analysis and Expected 1H NMR Features
While a definitive spectrum is unavailable, a theoretical analysis of the this compound structure allows for the prediction of its key 1H NMR features. This hypothetical assessment can guide researchers in interpreting their own experimentally acquired data.
The structure of this compound contains three distinct proton environments:
-
The C6-proton: A single aromatic proton on the pyrimidine ring.
-
The C2-methoxy group protons: Three equivalent protons of the methoxy group at the C2 position.
-
The C4-methoxy group protons: Three equivalent protons of the methoxy group at the C4 position.
Therefore, one would anticipate observing three distinct signals in the 1H NMR spectrum.
To visualize the expected proton environments, a molecular structure diagram is presented below.
Figure 1. Molecular structure of this compound with the aromatic proton (H6) and two methoxy groups highlighted.
Comparative Analysis with Structurally Related Compounds
In the absence of direct data, a comparative analysis with structurally similar molecules can offer some predictive insights. For instance, the chemical shifts of protons in substituted pyrimidines are influenced by the electronic nature of the substituents. The nitro group at the C5 position is a strong electron-withdrawing group, which would be expected to deshield the adjacent C6-proton, shifting its resonance downfield. The methoxy groups at the C2 and C4 positions are electron-donating groups, which would shield the ring protons to some extent.
However, it is crucial to emphasize that such comparisons provide only estimations. The precise chemical shifts are a result of the cumulative electronic and steric effects of all substituents, and subtle differences in structure can lead to significant variations in the NMR spectrum.
The Path Forward: A Call for Experimental Data
To address the current knowledge gap, the acquisition and publication of the experimental 1H NMR spectrum of this compound are essential. This would involve the following workflow:
-
Synthesis and Purification: The compound would need to be synthesized and rigorously purified to ensure that the NMR spectrum is free from interfering signals from impurities.
-
Sample Preparation: A solution of the purified compound would be prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Data Acquisition: The 1H NMR spectrum would be recorded on a high-resolution NMR spectrometer.
-
Data Processing and Analysis: The raw data would be processed (Fourier transformation, phasing, baseline correction) and the spectrum analyzed to determine chemical shifts, integration, multiplicities, and coupling constants.
-
Publication: The fully assigned and interpreted spectrum should be published in a peer-reviewed journal or a public spectral database to make it accessible to the scientific community.
The following diagram illustrates the standard workflow for acquiring and analyzing an NMR spectrum.
Figure 2. A generalized workflow for the acquisition and analysis of a 1H NMR spectrum.
Conclusion
While a comprehensive comparative guide to the 1H NMR spectrum of this compound cannot be produced at this time due to the lack of available experimental data, this document highlights the importance of such information for the scientific community. The theoretical considerations and comparative context provided herein can serve as a preliminary guide for researchers working with this compound. Ultimately, the publication of a verified 1H NMR spectrum is necessary to fill this data void and facilitate future research and development involving this compound.
Navigating the Spectroscopic Maze: A Comparative Guide to the 13C NMR of 2,4-Dimethoxy-5-nitropyrimidine
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth technical comparison of the 13C NMR data for 2,4-dimethoxy-5-nitropyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of readily available experimental spectra for this specific molecule, this guide will leverage predicted data, validated against experimentally determined spectra of structurally related analogs, to provide a robust analytical framework.
The Structural Context: this compound
This compound belongs to the pyrimidine family, a class of nitrogen-containing heterocycles that form the core of several biologically significant molecules, including nucleobases. The substituents on the pyrimidine ring—two methoxy groups at positions 2 and 4, and a nitro group at position 5—profoundly influence the electron distribution within the ring, leading to a unique 13C NMR fingerprint. Understanding these influences is critical for confirming the successful synthesis of the target molecule and for differentiating it from potential isomers or byproducts.
Predicted 13C NMR Spectral Data for this compound
In the absence of direct experimental data, a predicted 13C NMR spectrum provides a valuable starting point for analysis. The following table outlines the predicted chemical shifts for this compound, generated using a combination of computational algorithms and validated by comparison with known substituent effects on the pyrimidine ring.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C-2 | ~165 | Attached to two electronegative nitrogen atoms and an oxygen atom of the methoxy group, leading to a significant downfield shift. |
| C-4 | ~170 | Similar to C-2, this carbon is bonded to a ring nitrogen and an exocyclic oxygen, resulting in a strong deshielding effect. |
| C-5 | ~125 | The presence of the electron-withdrawing nitro group causes a downfield shift compared to an unsubstituted pyrimidine, but less so than the carbons directly bonded to oxygen. |
| C-6 | ~155 | This carbon is adjacent to a nitrogen atom and is influenced by the electronic effects of the substituents at positions 4 and 5, resulting in a downfield shift. |
| -OCH₃ (at C-2) | ~55 | Typical chemical shift for a methoxy group attached to an aromatic ring system. |
| -OCH₃ (at C-4) | ~56 | Similar to the other methoxy group, its chemical shift is in the expected range. |
Comparative Analysis with Structurally Related Compounds
To build confidence in the predicted data and to understand the spectroscopic contributions of each substituent, a comparative analysis with experimentally determined 13C NMR data of simpler, related molecules is indispensable.
Comparison with Parent and Substituted Pyrimidines
| Compound | C-2 (ppm) | C-4/6 (ppm) | C-5 (ppm) | Methoxy Carbons (ppm) | Reference |
| Pyrimidine | 157.4 | 159.0 | 121.9 | - | [1] |
| 2,4-Dimethoxypyrimidine | 165.7 | 171.1 | 90.1 | 54.0, 54.8 | [2] |
| 5-Nitropyrimidine | ~159 | ~162 | ~140 | - | Estimated based on substituent effects |
| 2,4-Dichloro-5-nitropyrimidine | 155.8 | 158.5 | 134.1 | - | [3][4] |
Analysis of Substituent Effects:
-
Methoxy Groups: A comparison between pyrimidine and 2,4-dimethoxypyrimidine reveals the significant deshielding effect of the methoxy groups on the directly attached carbons (C-2 and C-4), shifting them downfield by approximately 8-12 ppm.[2] Conversely, the C-5 position experiences a notable shielding effect, shifting upfield by about 30 ppm due to the electron-donating resonance effect of the methoxy groups.
-
Nitro Group: The electron-withdrawing nitro group is expected to deshield all ring carbons. In 5-nitropyrimidine, the C-5 carbon is significantly shifted downfield. Comparing 2,4-dichloro-5-nitropyrimidine to 2,4-dichloropyrimidine further illustrates the deshielding effect of the nitro group on the pyrimidine ring.[3][4][5]
-
Combined Effects in this compound: In our target molecule, the strong electron-withdrawing nature of the nitro group at C-5 counteracts the electron-donating effect of the methoxy groups at this position. This results in a predicted chemical shift for C-5 (~125 ppm) that is downfield from 2,4-dimethoxypyrimidine but upfield from 5-nitropyrimidine. The chemical shifts of C-2 and C-4 are primarily influenced by the methoxy groups, leading to their predicted downfield positions.
Experimental Protocol for 13C NMR Acquisition
Acquiring high-quality 13C NMR data for pyrimidine derivatives requires careful attention to experimental parameters. The following protocol is recommended for obtaining a reliable spectrum of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 15-25 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.
-
Ensure the NMR tube is clean and dry to prevent contamination.
-
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the probe to the 13C frequency.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
-
13C NMR Acquisition:
-
Employ a standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Set the spectral width to encompass the expected range of carbon signals (typically 0 to 200 ppm).
-
Due to the low natural abundance of 13C, a sufficient number of scans (typically several hundred to a few thousand) is required to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 2-5 seconds is generally sufficient, though longer delays may be necessary for quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift axis using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Visualization of the Analytical Workflow
To provide a clear overview of the process from sample preparation to data analysis, the following workflow diagram is presented.
Caption: A streamlined workflow for the acquisition and analysis of 13C NMR data for pyrimidine derivatives.
Conclusion: A Framework for Confident Structural Assignment
While a directly measured experimental 13C NMR spectrum for this compound remains to be published, this guide provides a robust framework for its characterization. By combining high-quality predicted data with a thorough comparative analysis of structurally related compounds, researchers can confidently assign the carbon resonances of the target molecule. The detailed experimental protocol further ensures that when the compound is synthesized, the acquired data will be of high quality and directly comparable to the predictions laid out in this guide. This multi-faceted approach underscores the power of combining predictive methods with solid empirical data to navigate the complexities of structural elucidation in modern chemical research.
References
- 1. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 2,4-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 521266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
comparing 2,4-Dimethoxy-5-nitropyrimidine with other nitropyrimidines
An In-Depth Comparative Guide to the Reactivity and Application of 2,4-Dimethoxy-5-nitropyrimidine in Modern Synthesis
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in numerous therapeutic agents.[1] The introduction of a nitro group at the 5-position profoundly alters the electronic landscape of the ring, transforming it into a highly electrophilic system ripe for functionalization via nucleophilic aromatic substitution (SɴAr).[2][3] This activation, however, is not a simple on/off switch; its utility is finely modulated by the nature of the substituents at the C2 and C4 positions.
This guide provides a comparative analysis of this compound (DMNP), contrasting its chemical behavior with that of other key nitropyrimidines, most notably the widely used precursor, 2,4-Dichloro-5-nitropyrimidine (DCNP). We will explore the fundamental principles governing their reactivity, supported by experimental insights, to equip researchers with the knowledge to select the optimal building block for their synthetic campaigns.
The Activated Core: Understanding the Role of the 5-Nitro Group
The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms.[4] The addition of a potent electron-withdrawing nitro group at the C5 position drastically amplifies this effect. This activation is pivotal for facilitating nucleophilic aromatic substitution, a reaction mechanism that is otherwise difficult on electron-rich aromatic systems.[3][5]
The reaction proceeds through a high-energy anionic intermediate known as a Meisenheimer complex.[2][6] The stability of this complex is the determining factor for the reaction's feasibility.[7] A nitro group at the C5 position is ideally situated to stabilize the negative charge developed during nucleophilic attack at C2, C4, or C6 through resonance, delocalizing the charge onto its oxygen atoms. This extensive delocalization lowers the activation energy of the reaction, making the substitution highly favorable.
Caption: Stabilization of the Meisenheimer complex via the C5-nitro group.
The Modulators: A Tale of Two Substituents at C2 and C4
With the pyrimidine core activated, the substituents at C2 and C4 take center stage. They function not only as leaving groups but also as crucial modulators of the ring's electrophilicity.
Case Study 1: The Workhorse Reagent — 2,4-Dichloro-5-nitropyrimidine (DCNP)
2,4-Dichloro-5-nitropyrimidine is a pivotal intermediate in organic synthesis, prized for its high reactivity and the sequential displacement of its two chlorine atoms.[8]
-
Electronic Effects: Chlorine atoms are inductively electron-withdrawing, further increasing the electrophilicity of the pyrimidine ring and accelerating nucleophilic attack.
-
Leaving Group Ability: Chloride is an excellent leaving group, facilitating the rearomatization step after the Meisenheimer complex is formed.
-
Regioselectivity: Nucleophilic attack on DCNP consistently shows a strong preference for the C4 position over the C2 position.[8] This is because the intermediate formed from C4 attack allows for superior delocalization of the negative charge onto both the ring nitrogen (at N1) and the nitro group. Attack at C2 only allows for significant delocalization onto the adjacent N1 and the nitro group. This inherent selectivity is a powerful tool for synthetic chemists, enabling the controlled, stepwise introduction of different nucleophiles.[8][9]
Caption: Stepwise functionalization pathway of DCNP.
Case Study 2: The Modulated Reagent — this compound (DMNP)
In stark contrast to DCNP, the methoxy groups in this compound fundamentally alter its chemical character.
-
Electronic Effects: The methoxy group is a strong electron-donating group through resonance (+M effect), which significantly increases the electron density of the pyrimidine ring.[10] This effect counteracts the activation provided by the nitro group, deactivating the ring towards nucleophilic attack compared to its halogenated counterparts.[10][11][12] Consequently, reactions with DMNP require more forcing conditions, if they proceed at all.
-
Leaving Group Ability: The methoxy group is a poor leaving group compared to chloride. While substitution is possible, it is far less favorable. In many cases, the methoxy group can effectively "switch off" reactivity towards common nucleophiles under standard conditions.[10]
-
Synthetic Utility: The value of DMNP lies not in its reactivity as a substrate for SɴAr, but as a scaffold where the dimethoxy-pyrimidine core is a desired final structural motif. It is often synthesized from DCNP by reaction with sodium methoxide. This scaffold is valuable in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents.[13][14] The methoxy groups can also be precursors to hydroxyl groups (uracil derivatives) through demethylation.
Comparative Performance Data
The following table summarizes the key differences in reactivity and properties between DMNP and DCNP, providing a clear basis for selection in a synthetic context.
| Feature | This compound (DMNP) | 2,4-Dichloro-5-nitropyrimidine (DCNP) | Rationale & References |
| Reactivity towards SɴAr | Low | High | Methoxy groups are electron-donating (+M), deactivating the ring. Chloro groups are electron-withdrawing (-I), activating the ring.[10][11][12] |
| Primary Role in Synthesis | A stable core scaffold or a precursor to dihydroxy derivatives. | A highly reactive intermediate for sequential functionalization. | The utility of DMNP is in its structure, while DCNP's utility is in its reactivity.[8][13][15] |
| Leaving Group at C2/C4 | Methoxy (Poor) | Chloro (Good) | Chloride is a stable anion, making it an excellent leaving group. Methoxide is a stronger base and thus a poorer leaving group. |
| Regioselectivity of Attack | Not applicable for substitution; serves as a final scaffold. | Strong preference for C4 substitution first. | Greater stabilization of the Meisenheimer complex when the attack occurs at the C4 position.[8][9] |
| Typical Synthesis | Substitution of DCNP with sodium methoxide. | Chlorination of 5-nitrouracil with POCl₃. | DMNP is typically a derivative of the more fundamental DCNP building block.[16] |
Experimental Protocols
To provide a practical context, a representative experimental protocol for the regioselective substitution of DCNP is described below. This procedure highlights the causality behind the experimental choices, ensuring a robust and reproducible outcome.
Protocol: Synthesis of 4-(Benzylamino)-2-chloro-5-nitropyrimidine
This protocol demonstrates the selective substitution at the C4 position of DCNP.
-
Rationale: The reaction is performed at a low temperature (0 °C to room temperature) to control the exothermic reaction and maximize selectivity for the more reactive C4 position. A tertiary amine base (e.g., triethylamine) is used to scavenge the HCl byproduct, driving the reaction to completion without acting as a competing nucleophile. Dichloromethane is chosen as a solvent for its ability to dissolve the starting materials and its relative inertness.
-
Materials:
-
2,4-Dichloro-5-nitropyrimidine (DCNP) (1.0 eq) [CAS: 49845-33-2][17]
-
Benzylamine (1.05 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a stirred solution of 2,4-dichloro-5-nitropyrimidine in anhydrous DCM under a nitrogen atmosphere at 0 °C, add triethylamine.
-
Slowly add benzylamine dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the DCNP starting material is consumed.
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(benzylamino)-2-chloro-5-nitropyrimidine.
-
Conclusion
The choice between this compound and other nitropyrimidines like 2,4-Dichloro-5-nitropyrimidine is a critical strategic decision in chemical synthesis. DCNP serves as a highly activated and versatile platform for the regioselective construction of complex, polysubstituted pyrimidines, leveraging the excellent leaving group ability of its chloro substituents. In contrast, DMNP is a significantly deactivated system where the methoxy groups serve not as leaving groups, but as stable, electron-donating modulators or as the desired final structural elements. Understanding the fundamental electronic and mechanistic differences between these reagents is paramount for any researcher aiming to efficiently and rationally design novel molecules for drug discovery and materials science.
References
- 1. growingscience.com [growingscience.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lookchem.com [lookchem.com]
- 16. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 17. scbt.com [scbt.com]
A Comparative Guide to the Synthesis of 2,4-Dimethoxy-5-nitropyrimidine: An In-Depth Analysis for Researchers
In the landscape of pharmaceutical and medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of a diverse array of therapeutic agents. Among its many derivatives, 2,4-Dimethoxy-5-nitropyrimidine stands out as a pivotal intermediate, its strategic functionalization providing a gateway to complex molecular architectures. This guide offers a comprehensive comparative study of the prevalent synthetic methodologies for this key building block, designed to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors. We will delve into the nuances of each route, dissecting the underlying chemical principles, providing detailed experimental protocols, and offering a critical evaluation of their respective merits and drawbacks.
The Significance of this compound
This compound is a versatile precursor in the synthesis of various biologically active compounds. The electron-withdrawing nitro group at the 5-position, coupled with the electron-donating methoxy groups at the 2- and 4-positions, creates a unique electronic environment that allows for selective chemical transformations. This makes it an invaluable intermediate in the preparation of compounds for pharmaceutical research, including but not limited to kinase inhibitors and other targeted therapies.
Comparative Analysis of Synthetic Routes
This guide will focus on three primary synthetic pathways to this compound, each originating from a different commercially available starting material:
-
Route 1: Two-Step Synthesis from 5-Nitrouracil
-
Route 2: Direct Nitration of 2,4-Dimethoxypyrimidine
-
Route 3: Multi-Step Synthesis from Uracil
Each route will be evaluated based on key performance indicators such as overall yield, purity of the final product, reaction conditions, scalability, and safety considerations.
Route 1: A Two-Step Approach from 5-Nitrouracil
This is arguably the most direct and high-yielding approach, proceeding via a chlorinated intermediate.
Step 1: Chlorination of 5-Nitrouracil to 2,4-Dichloro-5-nitropyrimidine
The initial step involves the conversion of the dihydroxy pyrimidine ring of 5-nitrouracil into a more reactive dichloro derivative. This is a classic transformation in pyrimidine chemistry, typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Causality Behind Experimental Choices: The hydroxyl groups of 5-nitrouracil are poor leaving groups. Phosphorus oxychloride serves as both the chlorinating agent and a dehydrating agent, converting the hydroxyls into good leaving groups and facilitating their substitution by chloride ions. The use of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), can accelerate the reaction by forming a Vilsmeier-Haack type intermediate, which is a more potent chlorinating species.
Experimental Protocol:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 260 g of 5-nitrouracil.
-
Carefully add 1000 g of phosphorus oxychloride to the flask.
-
Heat the mixture to 50 °C with stirring.
-
Cautiously add 25 g of N,N-dimethylformamide (DMF). An exothermic reaction will occur, and the temperature should be controlled between 50-100 °C.
-
Maintain the reaction at reflux for approximately 5 minutes, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (typically when the product content in the gas phase tracking reaction solution is 95% or more)[1].
-
After completion, recover the excess phosphorus oxychloride by distillation under reduced pressure until a solid precipitates[1].
-
Cool the residue and carefully add 600 g of dichloroethane with stirring.
-
Pour the mixture into 500 g of ice water and stir to separate the layers.
-
Separate the organic (dichloroethane) layer. For further purification, the organic layer can be treated with activated carbon at 50-70 °C, filtered, and dried over anhydrous sodium sulfate[1].
-
Remove the dichloroethane by distillation under reduced pressure to obtain 2,4-dichloro-5-nitropyrimidine. A typical yield is around 80% with a purity of approximately 98.5%[1].
Step 2: Methoxylation of 2,4-Dichloro-5-nitropyrimidine
The highly reactive chloro substituents of 2,4-dichloro-5-nitropyrimidine are readily displaced by nucleophiles. In this step, sodium methoxide is employed to introduce the methoxy groups.
Causality Behind Experimental Choices: This reaction is a classic example of a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 5-position strongly activates the pyrimidine ring towards nucleophilic attack, particularly at the 2- and 4-positions. The methoxide ion is a potent nucleophile that readily displaces the chloride ions. The reaction is typically carried out in an alcohol solvent, such as methanol, which also serves as the source for the methoxide ions when reacted with sodium metal.
Experimental Protocol:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a connection to an inert gas source (e.g., argon), add 1 L of HPLC grade methanol.
-
Under an argon atmosphere, slowly add small pieces of sodium metal (65 g, 2.83 mol) to the methanol over approximately 1 hour with vigorous stirring. The reaction is exothermic, and the flask may not require external cooling.
-
Once all the sodium has dissolved, cool the resulting sodium methoxide solution to -5 °C.
-
In a separate beaker, prepare a suspension of 2,4-dichloro-5-nitropyrimidine (250 g, 1.29 mol) in 500 mL of HPLC grade methanol.
-
Carefully add the suspension of the dichloro-nitropyrimidine to the cooled sodium methoxide solution in small portions over about 40 minutes, ensuring the internal temperature does not exceed +10 °C. CAUTION: This reaction is highly exothermic.
-
After the addition is complete, maintain the reaction mixture at 0-5 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature over approximately 2 hours. Monitor the reaction for the complete consumption of the starting material by UPLC-MS.
-
Cool the reaction mixture to about 5 °C. A significant amount of solid product will have formed.
-
Filter the solid product and wash it with a small amount of cold methanol (100 mL).
-
Suspend the crude product in 1 L of water and stir vigorously for 10 minutes.
-
Filter the suspension, wash the solid with water (500 mL) and then with n-hexane (200 mL).
-
Dry the product in air overnight to yield this compound as a light yellow solid. A high yield of 88% with a purity of 99% can be expected.
Workflow for Route 1:
Caption: Synthesis of this compound from 5-Nitrouracil.
Route 2: Direct Nitration of 2,4-Dimethoxypyrimidine
This approach offers the allure of a single-step synthesis from a commercially available starting material. However, controlling the nitration of an activated pyrimidine ring can be challenging.
Causality Behind Experimental Choices: The two methoxy groups at the 2- and 4-positions are strongly activating, making the pyrimidine ring highly susceptible to electrophilic aromatic substitution. The 5-position is the most electron-rich and sterically accessible site for nitration. The choice of nitrating agent is critical. A mixture of nitric acid and sulfuric acid is a common and potent nitrating system. The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Careful control of temperature is essential to prevent over-nitration and side reactions.
Experimental Protocol:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add fuming nitric acid to the sulfuric acid while maintaining the low temperature to prepare the nitrating mixture.
-
In a separate flask, dissolve 2,4-dimethoxypyrimidine in a suitable inert solvent, such as dichloromethane or chloroform.
-
Cool the solution of 2,4-dimethoxypyrimidine to 0-5 °C.
-
Slowly add the pre-cooled nitrating mixture to the solution of the pyrimidine derivative via the dropping funnel, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified period, monitoring the progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Workflow for Route 2:
Caption: Direct nitration of 2,4-Dimethoxypyrimidine.
Route 3: A Multi-Step Synthesis from Uracil
This pathway is longer but starts from the readily available and inexpensive starting material, uracil. It involves the sequential transformation of the pyrimidine ring to introduce the desired functionalities.
Step 1: Chlorination of Uracil to 2,4-Dichloropyrimidine
Similar to the first step of Route 1, this involves the conversion of the dihydroxy pyrimidine to the dichloro derivative.
Experimental Protocol:
-
In a two-necked round-bottom flask (500 ml) equipped with a reflux condenser, dissolve uracil (100 g, 0.82 mol) in phosphorus oxychloride (400 ml)[2].
-
Reflux the solution with stirring for 3.5 hours at 110 °C (383 K)[2].
-
After the reaction is complete, remove the excess phosphorus oxychloride under vacuum at 50 °C (323 K)[2].
-
Carefully pour the remaining oil onto crushed ice (50 g) and extract with chloroform (3 x 50 ml)[2].
-
Wash the combined organic extracts with a dilute sodium carbonate solution and then dry over anhydrous sodium sulfate[2].
-
Evaporate the solvent to obtain 2,4-dichloropyrimidine. A yield of 95% can be achieved with this method[3].
Step 2: Methoxylation of 2,4-Dichloropyrimidine to 2,4-Dimethoxypyrimidine
The dichloro intermediate is then converted to the dimethoxy derivative using sodium methoxide.
Experimental Protocol:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere.
-
Cool the sodium methoxide solution in an ice bath.
-
Slowly add a solution of 2,4-dichloropyrimidine in methanol to the cooled sodium methoxide solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Neutralize the reaction mixture with a suitable acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent to obtain 2,4-dimethoxypyrimidine, which can be purified by distillation or chromatography if necessary.
Step 3: Nitration of 2,4-Dimethoxypyrimidine
This final step is identical to Route 2, involving the direct nitration of the 2,4-dimethoxypyrimidine intermediate. As mentioned previously, this step requires careful optimization.
Workflow for Route 3:
Caption: Multi-step synthesis of this compound from Uracil.
Comparative Data Summary
| Feature | Route 1 (from 5-Nitrouracil) | Route 2 (Direct Nitration) | Route 3 (from Uracil) |
| Starting Material | 5-Nitrouracil | 2,4-Dimethoxypyrimidine | Uracil |
| Number of Steps | 2 | 1 | 3 |
| Overall Yield | High (~77%) | Potentially variable, requires optimization | Moderate (dependent on methoxylation and nitration yields) |
| Purity of Final Product | High (can reach 99%) | Requires significant purification | Requires purification at each step |
| Reaction Conditions | Exothermic methoxylation requires careful control | Nitration is highly exothermic and requires strict temperature control | Multiple steps with varying conditions |
| Scalability | Good, with appropriate heat management | Challenging due to the exothermic nitration | Feasible, but requires more unit operations |
| Safety Concerns | Use of POCl₃ and sodium metal; exothermic methoxylation | Handling of fuming nitric and sulfuric acids; highly exothermic reaction | Use of POCl₃ and nitrating agents |
Conclusion and Recommendations
For researchers requiring high-purity this compound with a reliable and high-yielding protocol, Route 1, starting from 5-nitrouracil, is the most recommended method. While it involves two steps, the procedures are well-documented, and the overall yield is excellent. The key challenge lies in the safe handling of phosphorus oxychloride and the management of the exothermic methoxylation step.
Route 2, the direct nitration of 2,4-dimethoxypyrimidine, presents an attractive single-step option. However, the lack of well-established, high-yield protocols in the public domain suggests that this reaction may be difficult to control, potentially leading to lower yields and a more complex purification profile due to the formation of byproducts. This route may be suitable for small-scale synthesis where rapid access to the product is desired, and extensive optimization is feasible.
Route 3, commencing from the inexpensive starting material uracil, is a viable option for large-scale production where cost of raw materials is a primary concern. However, the multi-step nature of this synthesis increases the overall process time and the number of unit operations, which may impact the overall cost-effectiveness on an industrial scale. The yields of the intermediate steps, particularly the methoxylation and final nitration, are crucial for the overall efficiency of this route.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, balancing factors such as desired purity, scale, available resources, and expertise in handling hazardous reagents. This guide provides the foundational knowledge and detailed protocols to navigate these choices effectively.
References
A Comparative Spectroscopic Guide to 2,4-Dimethoxy-5-nitropyrimidine and Its Analogs
This technical guide provides a comprehensive spectroscopic comparison of 2,4-Dimethoxy-5-nitropyrimidine and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of how substituent changes on the pyrimidine ring influence spectroscopic signatures. By understanding these relationships, researchers can more effectively characterize and identify these and similar molecules in complex matrices.
Introduction
This compound is a heterocyclic compound of significant interest due to the versatile reactivity imparted by its electron-rich methoxy groups and the electron-withdrawing nitro group. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleobases. The interplay of the electronic effects of the substituents at the C2, C4, and C5 positions creates a unique spectroscopic fingerprint that can be elucidated through various analytical techniques. This guide will compare the expected spectroscopic characteristics of this compound with key analogs to provide a framework for structure-spectra correlation.
Molecular Structures for Comparison
To understand the spectroscopic properties of this compound, we will compare it with a curated set of analogs. These analogs have been chosen to systematically evaluate the influence of the methoxy and nitro groups on the pyrimidine core.
Figure 1: Logical relationship between the target compound and its selected analogs for spectroscopic comparison.
Spectroscopic Analysis: A Comparative Overview
The following sections will detail the expected ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for this compound and its analogs. The analysis will focus on how the electronic nature of the substituents influences chemical shifts, vibrational frequencies, electronic transitions, and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of protons and carbons are highly sensitive to their electronic environment.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy protons and the lone aromatic proton.
-
Aromatic Proton (H6): The proton at the C6 position is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent nitro group and the electronegative nitrogen atoms in the pyrimidine ring. Its chemical shift will likely be downfield compared to the aromatic protons in 2,4-dimethoxypyrimidine.
-
Methoxy Protons (OCH₃): The two methoxy groups at C2 and C4 will each give rise to a singlet. Their chemical shifts will be influenced by their position on the ring and the overall electron density.
| Compound | Aromatic Proton(s) (ppm) | Methoxy Protons (ppm) | Other Protons (ppm) |
| This compound (Predicted) | ~9.0 (s, 1H, H6) | ~4.1 (s, 3H), ~4.0 (s, 3H) | - |
| 2,4-Dimethoxypyrimidine[1] | 8.1 (d, 1H, H6), 6.3 (d, 1H, H5) | 3.9 (s, 3H), 3.8 (s, 3H) | - |
| 5-Nitropyrimidine | 9.4 (s, 2H, H4, H6), 9.2 (s, 1H, H2) | - | - |
| 2,4-Dichloro-5-nitropyrimidine | 9.1 (s, 1H, H6) | - | - |
| 2-Methoxy-5-nitropyridine[2] | 9.1 (d, 1H), 8.4 (dd, 1H), 7.0 (d, 1H) | 4.1 (s, 3H) | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton. The electron-withdrawing nitro group and the electron-donating methoxy groups will have a pronounced effect on the chemical shifts of the pyrimidine ring carbons.
-
C5 Carbon: The carbon atom attached to the nitro group (C5) is expected to be significantly deshielded.
-
C2, C4, and C6 Carbons: The chemical shifts of these carbons will be influenced by the opposing effects of the electronegative nitrogen atoms and the electron-donating methoxy groups.
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Methoxy Carbons (ppm) |
| This compound (Predicted) | ~165 | ~170 | ~120 | ~155 | ~55, ~56 |
| 2,4-Dimethoxypyrimidine[1] | 165.8 | 171.1 | 107.4 | 157.9 | 54.4, 54.9 |
| 2,4-Dichloro-5-nitropyrimidine[1] | 158.9 | 159.9 | 133.0 | 156.4 | - |
NMR Interpretation Insights:
The comparison highlights that the nitro group at C5 causes a significant downfield shift of the adjacent H6 proton and the C5 carbon itself. The methoxy groups, being electron-donating, generally shield the ring carbons they are attached to, but their effect is counteracted by the electronegative nitrogen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
| Functional Group | This compound (Expected, cm⁻¹) | 2,4-Dimethoxypyrimidine (Expected, cm⁻¹) | 5-Nitropyrimidine (Expected, cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch (OCH₃) | 2950-2850 | 2950-2850 | - |
| C=N and C=C Ring Stretch | 1600-1450 | 1600-1450 | 1600-1450 |
| NO₂ Asymmetric Stretch | 1550-1520 | - | 1550-1520 |
| NO₂ Symmetric Stretch | 1350-1320 | - | 1350-1320 |
| C-O-C Stretch (Methoxy) | 1250-1050 | 1250-1050 | - |
The most diagnostically significant peaks for this compound in an IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. The presence of these bands, in conjunction with the C-O-C stretching of the methoxy groups and the characteristic ring vibrations, provides strong evidence for the compound's structure. For instance, the IR spectrum of 6-chloro-2,4-dimethoxypyrimidine shows characteristic ring stretching modes around 1400-1580 cm⁻¹[3].
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The extent of conjugation and the presence of chromophores (light-absorbing groups) determine the wavelength of maximum absorbance (λ_max).
The pyrimidine ring itself is a chromophore. The introduction of methoxy groups (auxochromes) and a nitro group (a powerful chromophore) is expected to cause a significant bathochromic (red) shift in the λ_max compared to the parent pyrimidine. The nitro group, in particular, extends the conjugation and lowers the energy of the π → π* transitions.
| Compound | λ_max (nm) (Solvent) | Electronic Transitions |
| This compound (Predicted) | > 280 (e.g., Ethanol) | π → π* and n → π |
| 2,4-Dimethoxypyrimidine | ~260 (Ethanol) | π → π |
| 5-Nitropyrimidine | ~270 (Ethanol) | π → π* |
The significant red shift predicted for this compound is a cumulative effect of the electron-donating methoxy groups and the electron-withdrawing nitro group, which together create a "push-pull" system that facilitates electronic transitions at lower energies (longer wavelengths).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and elucidation of fragmentation pathways.
For this compound (Molecular Weight: 185.14 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Key fragmentation pathways would likely involve:
-
Loss of a methyl radical (•CH₃): from one of the methoxy groups, leading to a fragment at m/z 170.
-
Loss of formaldehyde (CH₂O): from a methoxy group, resulting in a fragment at m/z 155.
-
Loss of a nitro group (•NO₂): leading to a fragment at m/z 139.
-
Loss of nitric oxide (•NO): followed by the loss of a carbonyl group (CO), a common fragmentation pattern for nitroaromatic compounds.
Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.
By comparing the fragmentation pattern with that of its analogs, one can deduce the influence of each substituent. For example, the mass spectrum of 2,4-dimethoxypyrimidine would lack fragments associated with the loss of the nitro group[1].
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 3: A generalized workflow for acquiring and processing NMR spectra.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean vial. Add a small drop of tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity and resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a larger number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift axis using the TMS signal at 0.00 ppm. For ¹H spectra, perform integration to determine the relative number of protons for each signal.
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy[4][5]
Figure 4: Standard procedure for ATR-FTIR analysis of a solid sample.
Detailed Steps:
-
Background Collection: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
Data Acquisition: Collect the infrared spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy[6][7]
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline or "blank" spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: The software will subtract the blank spectrum from the sample spectrum to provide the corrected absorbance spectrum of the compound. Identify the wavelength(s) of maximum absorbance (λ_max).
Gas Chromatography-Mass Spectrometry (GC-MS)[8]
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method:
-
Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).
-
Column: Use a suitable capillary column (e.g., a nonpolar DB-5ms).
-
Oven Program: Program the oven temperature to ramp from a low initial temperature to a final temperature to ensure separation of the analyte from any impurities (e.g., start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min).
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
Conclusion
The spectroscopic analysis of this compound and its analogs reveals a clear and predictable relationship between molecular structure and spectral output. The electron-withdrawing nitro group consistently deshields adjacent protons and carbons in NMR spectroscopy, and introduces characteristic strong absorption bands in the IR spectrum. The electron-donating methoxy groups cause upfield shifts in NMR and contribute to the overall electronic properties that influence the UV-Vis spectrum. Mass spectrometry provides a definitive molecular weight and a fragmentation pattern that is diagnostic of the substituent groups. By systematically comparing these spectroscopic features, researchers can confidently identify and characterize these and other substituted pyrimidine derivatives. This guide serves as a foundational reference for such analytical endeavors.
References
A Senior Application Scientist's Guide to the Structural Validation of 2,4-Dimethoxy-5-nitropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those with potential pharmaceutical applications, unambiguous structural validation is paramount. The biological activity of a compound is intrinsically linked to its three-dimensional structure. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of 2,4-dimethoxy-5-nitropyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry. As a Senior Application Scientist, my focus is not just on the "how" but the "why," offering insights into the causal relationships behind experimental choices and the logic of data interpretation.
A multi-faceted analytical approach is indispensable for the robust characterization of novel compounds. Relying on a single technique can lead to ambiguous or even erroneous structural assignments. By combining the insights from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, we can construct a self-validating system of evidence that leaves no room for doubt.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Causality Behind NMR Analysis
The principle of NMR lies in the interaction of atomic nuclei with an external magnetic field. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, which is influenced by neighboring atoms and functional groups. This sensitivity allows us to map the molecule's carbon-hydrogen framework.
Predicted ¹H and ¹³C NMR Spectra for this compound
For a definitive structural confirmation, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is recommended.
¹H NMR:
-
Pyrimidine Ring Proton (H6): A singlet is expected for the single proton on the pyrimidine ring. Due to the electron-withdrawing effects of the adjacent nitro group and the nitrogen atoms in the ring, this proton will be significantly deshielded, likely appearing in the δ 8.5-9.5 ppm range.
-
Methoxy Protons (OCH₃): Two distinct singlets are anticipated for the two methoxy groups at the C2 and C4 positions. These will integrate to three protons each. Their chemical shifts would likely fall in the δ 3.9-4.2 ppm range.[1]
¹³C NMR:
-
Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will exhibit distinct chemical shifts based on their substitution. The carbons bearing the methoxy groups (C2 and C4) will be deshielded due to the electronegativity of the attached oxygen atoms. The carbon attached to the nitro group (C5) will also be deshielded. The protonated carbon (C6) will have a chemical shift influenced by the adjacent nitrogen and the nitro-group-bearing carbon. Atypical ¹³C NMR chemical shifts for methoxy groups can sometimes be observed due to conformational effects.[2]
-
Methoxy Carbons: The carbon atoms of the methoxy groups are expected to resonate in the δ 55-65 ppm region.[2]
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1] For complex derivatives, 2D NMR experiments like HSQC and HMBC can be crucial for assigning proton and carbon signals unambiguously.[1][3]
-
Data Processing: Process the acquired data using appropriate software to obtain the final spectra for analysis.[3]
NMR Workflow Diagram
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.
The Rationale of Mass Spectrometric Analysis
In a mass spectrometer, molecules are ionized and then separated based on their m/z. The mass of the intact ionized molecule (the molecular ion) confirms the molecular formula, while the way the molecule breaks apart (fragments) can reveal the nature of its constituent parts.
Predicted Mass Spectrum for this compound
Molecular Ion Peak (M⁺): The molecular weight of this compound (C₆H₇N₃O₄) is 185.14 g/mol . In a high-resolution mass spectrum, the molecular ion peak would be observed at an m/z corresponding to this value, confirming the elemental composition.
Fragmentation Pattern: Electron Ionization (EI) MS is a "hard" ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[4] Key predicted fragments for this compound include:
-
Loss of a methyl radical (•CH₃): A peak at m/z 170, resulting from the cleavage of a methoxy group.
-
Loss of a methoxy radical (•OCH₃): A peak at m/z 154.
-
Loss of nitric oxide (•NO): A common fragmentation for nitro compounds, leading to a peak at m/z 155.[5]
-
Loss of nitrogen dioxide (•NO₂): A peak at m/z 139.[5]
-
Cleavage of the pyrimidine ring: This would lead to a series of smaller fragments characteristic of the pyrimidine core.[6]
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a "soft" technique often used to confirm the molecular weight, while electron ionization (EI) is used to induce fragmentation.[7]
-
Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern.[8]
Mass Spectrometry Workflow Diagram
Caption: Workflow for Mass Spectrometry analysis.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide evidence for the structure, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[9]
The Power of Crystallographic Validation
This technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern of the X-rays is used to calculate the positions of the atoms in the crystal lattice, revealing precise bond lengths, bond angles, and stereochemistry.[9]
Expected Crystal Structure of this compound
Based on the analysis of related pyrimidine derivatives, we can predict key structural features:
-
The pyrimidine ring is expected to be essentially planar.
-
The bond lengths and angles within the ring will be consistent with an aromatic heterocyclic system.
-
The nitro group may be slightly twisted out of the plane of the ring.
-
The conformation of the methoxy groups relative to the ring can be determined.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system is a common method.[9]
-
Crystal Mounting: A suitable single crystal is selected and mounted on the goniometer of a diffractometer.
-
Data Collection: The crystal is cooled (typically to 100 K) and rotated in a beam of X-rays to collect the diffraction data.[9]
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.[9]
X-ray Crystallography Workflow Diagram
Caption: Workflow for X-ray Crystallography.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity, chemical environment, and spatial relationships of atoms. | Provides the most comprehensive structural information in solution. | Requires relatively large amounts of pure sample; can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity; confirms molecular formula; provides clues about substructures. | Does not provide detailed connectivity or stereochemical information. |
| X-ray Crystallography | Absolute 3D structure, including bond lengths, angles, and stereochemistry. | Provides unambiguous structural proof. | Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state, which may differ from solution. |
Conclusion
The structural validation of this compound derivatives, as with any novel compound intended for advanced applications, demands a rigorous and multi-pronged analytical strategy. NMR spectroscopy serves to elucidate the detailed molecular framework in solution, mass spectrometry confirms the molecular formula and provides corroborating structural evidence through fragmentation, and single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By integrating the data from these complementary techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for further development.
References
- 1. mdpi.com [mdpi.com]
- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.sapub.org [article.sapub.org]
- 7. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dimethoxy-5-nitropyrimidine
This guide provides essential, immediate safety protocols, operational plans, and disposal procedures for handling 2,4-Dimethoxy-5-nitropyrimidine. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. The information herein is compiled from safety data sheets of structurally similar compounds, providing a robust framework for safe laboratory practices.
Hazard Analysis: The "Why" Behind the Precautions
Understanding the hazard profile of a chemical is the foundation of safe handling. While specific toxicological data for this compound is not extensively published, the known risks associated with analogous nitropyrimidine and dimethoxy compounds provide a clear and authoritative basis for our safety protocols. Structurally related chemicals are known to cause skin and serious eye irritation.[1][2][3][4] Ingestion or inhalation may also be harmful.[5][6]
The primary risks we must mitigate are:
-
Dermal Contact: The presence of the nitro group and the pyrimidine ring suggests a potential for skin irritation or sensitization upon contact.[1][2]
-
Ocular Exposure: Compounds of this class are frequently cited as causing serious eye irritation or damage.[3][7][8]
-
Inhalation: Handling the powdered form of this chemical poses a risk of respiratory tract irritation if dust is generated.[3]
-
Thermal Decomposition: Like many nitro-aromatic compounds, thermal decomposition can lead to the release of toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[5]
Our choice of Personal Protective Equipment (PPE) is therefore a direct response to these potential exposure routes, creating a necessary barrier between you and the chemical.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential for handling this compound. The following table summarizes the minimum required PPE for routine laboratory operations involving this compound.
| PPE Component | Specifications | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[3][9] | Prevents eye contact with dust particles or splashes, which can cause serious irritation.[1][3][7] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene). Gloves must be inspected for integrity before each use. A double-gloving strategy is recommended. | Protects against skin contact, which can lead to irritation.[1][2][10] Double-gloving provides an additional layer of safety against tears and permeation. |
| Body Protection | A flame-resistant laboratory coat is mandatory. For larger scale operations, chemical-resistant coveralls should be considered. | Prevents incidental contact with skin and protects personal clothing from contamination.[10] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) is required if handling the powder outside of a certified chemical fume hood or if dust generation is likely.[3][10] | Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation.[3] |
Operational Protocol: Safe Handling Workflow
Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk. This workflow is designed to be a self-validating system, ensuring safety at every stage.
Step 1: Preparation and Pre-Donning Inspection
-
Consult the SDS: Before beginning any new procedure, review the Safety Data Sheet for this compound and any other chemicals involved.
-
Work Area Preparation: Ensure your workspace, preferably a certified chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are accessible and unobstructed.[3][5]
-
PPE Inspection: Visually inspect all PPE for defects, such as cracks in goggles, or tears and pinholes in gloves. Discard and replace any damaged equipment.
Step 2: Donning PPE
-
Lab Coat/Coveralls: Put on your lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator (if required): If the risk assessment indicates a need for respiratory protection, perform a fit check according to the manufacturer's instructions.
-
Eye/Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield over the goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.[11]
Step 3: Chemical Handling
-
Weighing and Transfer: Conduct all manipulations of solid this compound within a chemical fume hood to contain any dust. Use a spatula for transfers and handle gently to minimize aerosolization.
-
In Solution: Once in solution, the risk of inhalation is significantly reduced. However, the risk of skin and eye exposure from splashes remains. Continue to wear all prescribed PPE.
Step 4: Post-Handling and Doffing PPE
-
Initial Decontamination: Before leaving the immediate work area, wipe down the exterior of the outer gloves with a suitable solvent (e.g., 70% ethanol) if they are contaminated.
-
Doffing Sequence:
-
Remove outer gloves, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.
-
Remove your face shield (if used) and goggles.
-
Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove inner gloves and dispose of them in the hazardous waste.
-
If a respirator was used, remove it last.
-
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1][5][7]
PPE Escalation Based on Risk Assessment
The level of PPE must be appropriate for the task. The following flowchart provides a logical framework for escalating PPE based on the operational risk level.
Caption: PPE selection flowchart based on procedural risk.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow to prevent environmental contamination and future accidental exposures.
Step-by-Step Disposal Protocol
-
Waste Segregation: Do not mix waste streams.[12] Create a dedicated hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, absorbent pads, disposable labware).
-
Container Selection: Use a chemically compatible, leak-proof container with a tightly sealing lid. The original product container can often be reused for this purpose.[12][13]
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" , the full chemical name "this compound" , and list its known hazards (e.g., "Skin and Eye Irritant").[6][12]
-
Storage: Keep the hazardous waste container tightly closed at all times, except when adding waste.[12] Store it in a designated, secondary containment area away from incompatible materials like strong oxidizing agents, acids, or bases.[5][7]
-
Disposal Request: Once the container is full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for requesting a hazardous material pickup.[7][12]
-
Spill Cleanup: In the event of a spill, use an appropriate absorbent material to contain it. Collect all contaminated materials and debris, place them in your hazardous waste container, and decontaminate the area.[7]
Emergency First Aid Procedures
In case of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7][8]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[1][5][7]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[5][7][8]
-
Ingestion: Clean the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][7]
By integrating these expert-validated protocols into your daily laboratory practice, you build a foundation of safety and trust in your experimental outcomes.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Methoxy-5-nitropyrimidine | C5H5N3O3 | CID 352900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. benchchem.com [benchchem.com]
- 11. pppmag.com [pppmag.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
